HIV-1 inhibitor-37
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11Cl3N4O |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
6-chloro-2-[3-[(5,6-dichloro-3-pyridinyl)oxy]propyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H11Cl3N4O/c15-8-4-11-14(19-6-8)21-12(20-11)2-1-3-22-9-5-10(16)13(17)18-7-9/h4-7H,1-3H2,(H,19,20,21) |
InChI Key |
HNVFNJIXFYOHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)OCCCC2=NC3=C(N2)C=C(C=N3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
HIV-1 inhibitor-37 (Compound 83) discovery and synthesis pathway.
An in-depth analysis of current scientific literature does not identify a specific molecule consistently referred to as "HIV-1 inhibitor-37" or "Compound 83." These identifiers are likely specific to a particular research group or publication and are not universally recognized.
To provide a comprehensive technical guide as requested, the specific scientific paper, patent, or another form of publication where "this compound (Compound 83)" is described is required. This information is crucial for:
-
Accurate Data Presentation: Extracting and summarizing quantitative data such as IC50, EC50, and cytotoxicity values into structured tables.
-
Detailed Experimental Protocols: Outlining the precise methodologies for the synthesis and biological evaluation of the compound.
-
Meaningful Visualizations: Creating accurate diagrams of signaling pathways, experimental workflows, or the specific synthesis pathway of the compound.
Without the foundational research article, any attempt to generate the requested in-depth guide would be speculative and not based on the specific "Compound 83" of interest. Researchers, scientists, and drug development professionals are encouraged to provide the primary literature source for a detailed and accurate technical whitepaper.
Unveiling the Mechanism of HIV-1 Inhibitor-37: A Protein Kinase C Agonist Approach to Reversing Viral Latency
A Technical Guide for Researchers and Drug Development Professionals
The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a curative therapy. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with Latency Reversing Agents (LRAs) to expose infected cells to immune-mediated clearance. This technical guide delves into the mechanism of action of a representative LRA, designated here as HIV-1 inhibitor-37, a potent modulator of the Protein Kinase C (PKC) signaling pathway. By activating specific PKC isoforms, this class of inhibitors triggers a cascade of downstream events culminating in the robust transactivation of the HIV-1 Long Terminal Repeat (LTR) and the reversal of viral latency.
Core Mechanism: Activation of the PKC-NF-κB Signaling Axis
This compound, as a PKC agonist, functions by mimicking the endogenous second messenger diacylglycerol (DAG).[1][2] This binding activates both classical and novel PKC isoforms, which play a central role in T-cell signaling and HIV-1 transcription.[1][2] The activation of PKC initiates a signaling cascade that converges on the activation of the transcription factor NF-κB, a master regulator of HIV-1 gene expression.[2][3][4]
Upon activation, PKC phosphorylates and activates the IκB kinase (IKK) complex.[2] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[2][5] The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65) to translocate from the cytoplasm to the nucleus.[2][3] Within the nucleus, NF-κB binds to specific recognition sites within the HIV-1 LTR enhancer region, leading to the recruitment of RNA Polymerase II (Pol II) and the initiation of robust viral gene transcription.[2][3] This process effectively "shocks" the latent provirus out of its dormant state.
Quantitative Data on PKC Agonist-Mediated Latency Reversal
The efficacy of PKC agonists in reactivating latent HIV-1 has been demonstrated in numerous in vitro and ex vivo studies. The following tables summarize representative quantitative data from studies using various PKC modulators.
Table 1: In Vitro Latency Reversal in Cell Lines
| Compound | Cell Line | Concentration | Fold Induction of HIV-1 Expression (p24) | Reference |
| Prostratin | J-Lat 10.6 | 10 µM | ~15-fold | [6] |
| Bryostatin-1 | J-Lat 10.6 | 10 nM | ~12-fold | |
| Ingenol-3-angelate (PEP005) | J-Lat 10.6 | 100 nM | ~20-fold |
Table 2: Ex Vivo Latency Reversal in Primary CD4+ T Cells from ART-Suppressed Individuals
| Compound | Concentration | % Responders (HIV-1 RNA Induction) | Mean Fold Increase in HIV-1 RNA | Reference |
| Prostratin | 1 µM | 7/7 | Robustly induced | [1] |
| Bryostatin-1 | 10 nM | Not specified | Significant increase | |
| C-233 (Novel PKC agonist) | 1 µM | Not specified | Increased supernatant HIV RNA and p24 | [1] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to assess the latency-reversing activity of PKC agonists.
In Vitro Latency Reversal Assay using J-Lat Cell Lines
Objective: To quantify the ability of a compound to reactivate latent HIV-1 in a clonal T-cell line model of latency.
Materials:
-
J-Lat cell lines (e.g., J-Lat 10.6), which contain a latent, integrated HIV-1 provirus with a GFP reporter.
-
Complete RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Test compound (e.g., this compound).
-
Positive control (e.g., TNF-α).
-
Flow cytometer.
-
ELISA kit for HIV-1 p24 antigen.
Procedure:
-
Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat cells with serial dilutions of the test compound or positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Harvest cells and analyze GFP expression by flow cytometry to determine the percentage of cells with reactivated HIV-1 expression.
-
Collect cell culture supernatants and quantify HIV-1 p24 antigen levels using a commercial ELISA kit.
-
Calculate the fold induction of HIV-1 expression relative to the vehicle control.
Ex Vivo Latency Reversal Assay using Primary CD4+ T Cells
Objective: To assess the efficacy of a compound in reactivating latent HIV-1 from primary cells isolated from ART-suppressed individuals.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from HIV-1-infected, ART-suppressed individuals.
-
CD4+ T cell isolation kit (e.g., magnetic bead-based separation).
-
Complete RPMI-1640 medium.
-
Test compound.
-
RNA extraction kit.
-
RT-qPCR reagents for quantifying cell-associated unspliced HIV-1 RNA.
-
ELISA kit for HIV-1 p24 antigen.
Procedure:
-
Isolate PBMCs from whole blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T cells using a negative selection kit.
-
Culture purified CD4+ T cells in complete RPMI medium.
-
Treat the cells with the test compound or a vehicle control.
-
Incubate for 48-72 hours.
-
Harvest cells and extract total RNA.
-
Perform RT-qPCR to measure the levels of cell-associated unspliced HIV-1 RNA. Normalize to a housekeeping gene (e.g., GAPDH).
-
Collect supernatants to measure HIV-1 p24 antigen levels by ELISA.
Concluding Remarks
This compound, as a representative PKC agonist, demonstrates a well-defined mechanism of action for reversing HIV-1 latency through the activation of the PKC-NF-κB signaling pathway. The quantitative data from both in vitro and ex vivo studies underscore the potential of this class of compounds in "shock and kill" therapeutic strategies. Further research and development of novel PKC modulators with improved specificity and reduced toxicity are crucial for advancing this approach towards a functional cure for HIV-1. The detailed experimental protocols provided herein serve as a foundational guide for the continued investigation and characterization of promising latency-reversing agents.
References
- 1. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C: One Pathway towards the Eradication of Latent HIV-1 Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells | Pathogens and Immunity [paijournal.com]
In Silico Analysis of HIV-1 Protease Inhibition by Darunavir: A Technical Guide
This guide provides a detailed technical overview of the in silico methodologies used to model the binding of the potent HIV-1 protease inhibitor, Darunavir, to its target enzyme. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of computational drug design and HIV research.
Introduction to HIV-1 Protease and Darunavir
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It functions as a homodimer, with each subunit comprising 99 amino acids.[1] The active site is located at the interface of the two subunits and contains the catalytic triad Asp-Thr-Gly.[1] HIV-1 protease is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins, a step that is essential for the production of infectious virions.[1][2][3] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][4]
Darunavir (formerly TMC114) is a second-generation, non-peptidic HIV-1 protease inhibitor.[5] It was specifically designed to have a high affinity for the protease active site and to be effective against many drug-resistant strains of HIV-1.[5][6] Its potent inhibitory activity is attributed to its extensive hydrogen bonding network with the backbone of the protease active site, particularly with the catalytic aspartate residues (Asp25 and Asp25').[6][7]
Quantitative Binding Data
The binding affinity of Darunavir to HIV-1 protease has been determined through various experimental and computational methods. The following table summarizes key quantitative data.
| Parameter | Value | Method | Reference |
| IC50 | 3 - 6 nM | Cell-based antiviral assay | |
| Kd | 4.5 x 10-12 M | Biochemical assay | [6][8] |
| Dissociative Half-life | >240 hours | Surface Plasmon Resonance | [9] |
| Calculated Binding Free Energy (ΔGbind) | -48.19 kcal/mol | MM-GBSA | [10] |
| Calculated Binding Free Energy (ΔG) | -15.2 kcal/mol | Derived from Kd | [8] |
In Silico Modeling Methodologies
A multi-step in silico approach is typically employed to investigate the binding of Darunavir to HIV-1 protease. This involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the complex and binding free energy calculations to quantify the interaction strength.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Objective: To determine the most likely binding pose of Darunavir within the active site of HIV-1 protease.
Methodology:
-
Receptor and Ligand Preparation:
-
The three-dimensional crystal structure of HIV-1 protease in complex with Darunavir is obtained from the Protein Data Bank (PDB). A suitable entry is 4LL3.[11]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like the Molecular Operating Environment (MOE) or AutoDock Tools.[12] The Amber12:EHT force field can be utilized for energy minimization.[12]
-
The 3D structure of Darunavir is obtained from a database such as PubChem and prepared by assigning Gasteiger charges and merging non-polar hydrogens.[10]
-
-
Docking Simulation:
-
Analysis of Results:
-
The resulting poses are ranked based on their predicted binding affinity (scoring function).
-
The top-ranked pose is visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Darunavir and the protease active site residues such as D25, D30, D25', and D29'.[13][14]
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Objective: To evaluate the stability of the Darunavir-HIV-1 protease complex and to generate an ensemble of conformations for binding free energy calculations.
Methodology:
-
System Setup:
-
The docked complex from the previous step is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules.
-
Counter-ions are added to neutralize the system.
-
-
Simulation Parameters:
-
A molecular dynamics engine such as AMBER is employed.[15]
-
The system undergoes a multi-step relaxation protocol, including initial energy minimization and gradual heating to physiological temperature (e.g., 300 K).[16]
-
The production simulation is run for a duration of tens to hundreds of nanoseconds under an NPT (isothermal-isobaric) ensemble, using a thermostat (e.g., Nosé–Hoover) and a barostat (e.g., Martyna–Tobias–Klein).[16]
-
Atomic coordinates and energies are saved at regular intervals (e.g., every 1 ps).[16]
-
-
Trajectory Analysis:
Binding Free Energy Calculation Protocol
This step quantifies the binding affinity between Darunavir and HIV-1 protease using the conformations generated from the MD simulation.
Objective: To calculate the binding free energy of the Darunavir-protease complex.
Methodology:
-
MM-PBSA/GBSA Method:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are commonly used.[15][19][20]
-
These methods calculate the binding free energy by combining the molecular mechanics energy in the gas phase with the solvation free energy.[15]
-
The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.[15]
-
-
Energy Components:
-
Entropy Calculation (Optional but Recommended):
-
The configurational entropy change upon binding can be estimated using methods like normal-mode analysis to improve the accuracy of the binding free energy prediction.[15]
-
Visualizations
The following diagrams illustrate key concepts in the in silico modeling of Darunavir binding to HIV-1 protease.
Caption: HIV-1 lifecycle and the inhibitory action of Darunavir on the protease enzyme.
Caption: A typical workflow for the in silico modeling of inhibitor-target binding.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darunavir - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 17. Frontiers | The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation [frontiersin.org]
- 18. Revealing Origin of Decrease in Potency of Darunavir and Amprenavir against HIV-2 relative to HIV-1 Protease by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computing Clinically Relevant Binding Free Energies of HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Research and Development of Zidovudine (AZT)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, holds a landmark position in the history of medicinal chemistry as the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Originally synthesized in 1964 as a potential anticancer agent, its potent and selective inhibitory activity against HIV-1 was discovered in 1985. This discovery initiated a rapid and unprecedented drug development program, culminating in its approval by the U.S. Food and Drug Administration (FDA) in March 1987. This guide provides a detailed technical overview of the foundational preclinical and clinical research that characterized the early development of Zidovudine, focusing on its mechanism of action, key experimental data, and the methodologies employed.
Preclinical Research and Development
Discovery and Initial Screening
Zidovudine was first synthesized in 1964 by Jerome Horwitz as a potential anti-cancer agent, but it showed insufficient activity in murine cancer models and was subsequently shelved.[1] In 1974, German researchers reported its specific activity against the Friend murine leukemia virus, a retrovirus, but this finding garnered little attention at the time.[1]
The advent of the AIDS epidemic in the early 1980s spurred a large-scale effort to identify effective antiviral compounds. In 1985, as part of a collaboration between the U.S. National Cancer Institute (NCI) and Burroughs-Wellcome (now GlaxoSmithKline), Zidovudine was screened for anti-HIV activity.[1] Scientists at the NCI, led by Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan, had developed an in vitro assay to screen drugs for their ability to protect CD4+ T cells from the cytopathic effects of HIV-1.[1] In this assay, Zidovudine demonstrated potent efficacy, marking the beginning of its journey as an anti-AIDS therapeutic.[1]
Mechanism of Action
Zidovudine is a synthetic thymidine nucleoside analogue. Its antiviral activity is dependent on intracellular phosphorylation to its active 5'-triphosphate metabolite, zidovudine triphosphate (ZDV-TP), by host cellular kinases.[2] ZDV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and as a chain terminator of viral DNA synthesis.[2][3]
-
Competitive Inhibition: ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV-1 RT.[2]
-
DNA Chain Termination: Once incorporated into the growing viral DNA strand, the 3'-azido group of ZDV-TP prevents the formation of the subsequent 5'-3' phosphodiester bond, which is essential for DNA chain elongation. This results in the premature termination of viral DNA synthesis.[2]
Zidovudine exhibits selective toxicity due to its approximately 100-fold greater affinity for HIV-1 reverse transcriptase compared to human cellular DNA polymerase α.[1][3]
References
Technical Guide: Physicochemical Properties of HIV-1 Inhibitor-37 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of HIV-1 inhibitor-37, also identified as Compound 83. This potent HIV-1 inhibitor is under investigation as a novel latency-reversing agent, a critical area of research aimed at eradicating the latent HIV reservoir. This document compiles available data on its chemical characteristics, outlines standard experimental methodologies for its characterization, and visualizes relevant biological pathways.
Core Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that while the chemical structure and molecular formula have been identified, specific experimental values for properties such as melting point and solubility are not widely published in publicly accessible literature. The subsequent sections detail the standard experimental protocols used to determine these properties.
| Property | Data | Source |
| Compound Name | This compound (Compound 83) | [1][2][3][4] |
| Chemical Name | ((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][5][6][7]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methyl (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl carbonate | [8] |
| Molecular Formula | C₂₅H₃₅N₅O₆ | Derived |
| Molecular Weight | 501.58 g/mol | Derived |
| Chemical Structure | (2D structure to be generated based on the chemical name) | [8] |
| Physical State | Not specified (likely solid at room temperature) | - |
| Melting Point | Not publicly available. | - |
| Boiling Point | Not publicly available. | - |
| Solubility | Not publicly available. Described as having favorable solubility for a related compound (HIV-1 inhibitor-16), suggesting optimization for this property within the compound series.[1] | - |
| Stability | Not publicly available. A related compound (HIV-1 inhibitor-16) is noted for its liver microsome stability.[1] | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of small molecule inhibitors like this compound are provided below. These represent standard approaches in drug discovery and development.[9][10][11][12][13]
2.1. Determination of Melting Point
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.
-
Methodology (Capillary Method):
-
A small, dry sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
-
2.2. Determination of Aqueous Solubility
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical compounds, aqueous solubility at physiological pH is a critical parameter.
-
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
2.3. Determination of Lipophilicity (LogP/LogD)
-
Principle: Lipophilicity is a measure of a compound's ability to partition between an immiscible lipid and aqueous phase. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
-
Methodology (Shake-Flask Method for LogD at pH 7.4):
-
A solution of the compound at a known concentration is prepared in an aqueous buffer (pH 7.4).
-
An equal volume of n-octanol (a solvent that mimics lipids) is added.
-
The mixture is vortexed vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the n-octanol and aqueous layers.
-
The concentration of the compound in both phases is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2.4. Stability Assays
-
Principle: Stability assays assess the degradation of a compound under various conditions, which is crucial for determining its shelf-life and in vivo metabolic fate.
-
Methodology (Metabolic Stability in Liver Microsomes):
-
A solution of the test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes) and necessary cofactors (e.g., NADPH) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS to quantify the remaining parent compound.
-
The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.
-
Signaling Pathways and Mechanism of Action
This compound is being investigated as a latency-reversing agent (LRA).[1][2] LRAs aim to reactivate the latent HIV-1 provirus within host cells, making these cells visible to the immune system for clearance. The reactivation of latent HIV-1 is often mediated through the activation of host cell signaling pathways that lead to the transcription of the viral genome. Key pathways implicated in this process include the Protein Kinase C (PKC) and Akt signaling pathways, both of which can lead to the activation of the transcription factor NF-κB.[5][6][7][14]
Below are diagrams illustrating a generalized experimental workflow for characterizing an HIV-1 inhibitor and the signaling pathways potentially modulated by latency-reversing agents like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. HIV-1 Latency and Viral Reservoirs: Existing Reversal Approaches and Potential Technologies, Targets, and Pathways Involved in HIV Latency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2023167944A1 - Compounds and methods for treatment of viral infections - Google Patents [patents.google.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. seed.nih.gov [seed.nih.gov]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 14. researchgate.net [researchgate.net]
Understanding the Role of Latency Reversing Agents in HIV-1 Eradication Strategies
A Technical Guide for Researchers and Drug Development Professionals
The establishment of a latent reservoir of HIV-1-infected cells is the primary obstacle to a cure for AIDS. While antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, it does not eliminate this silent reservoir. Upon cessation of ART, the virus rebounds from these latently infected cells. The "shock and kill" strategy aims to eradicate this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression in these cells, making them susceptible to immune-mediated clearance or viral cytopathic effects.
This technical guide provides an in-depth overview of the core principles of HIV-1 latency reversal, focusing on the mechanisms of action, experimental evaluation, and key quantitative data for representative classes of LRAs. While the specific designation "Compound 83" did not correspond to a well-characterized LRA in the reviewed literature, it may refer to a candidate from a larger screening library. A screen of approximately 4,250 compounds did identify 83 initial hits for further testing[1]. This guide will focus on well-documented LRAs that exemplify the major approaches to latency reversal.
Mechanisms of HIV-1 Latency
HIV-1 latency is a multifactorial phenomenon characterized by the transcriptional silencing of the integrated provirus. Key mechanisms contributing to this state include:
-
Epigenetic Modifications: The HIV-1 promoter, located in the 5' Long Terminal Repeat (LTR), can be silenced through the recruitment of histone deacetylases (HDACs) and histone methyltransferases, leading to a condensed chromatin state that is non-permissive for transcription.[2][3]
-
Transcriptional Interference: The integration of the provirus into actively transcribed host genes can, in some orientations, lead to transcriptional interference, where the host gene's transcription machinery suppresses the HIV-1 LTR.
-
Lack of Host Transcription Factors: Resting CD4+ T cells, the primary reservoir of latent HIV-1, have low levels of essential transcription factors, such as NF-κB and NFAT, which are required for efficient HIV-1 transcription.[4]
-
Blocks in Transcriptional Elongation: Even when transcription is initiated, it can be prematurely terminated due to the absence of the activated positive transcription elongation factor b (P-TEFb).
Key Classes of Latency Reversing Agents and Their Mechanisms
Several classes of compounds have been investigated for their ability to reverse HIV-1 latency. These LRAs often target the cellular pathways that maintain latency.
Protein Kinase C (PKC) Agonists
PKC agonists, such as prostratin and ingenol derivatives, activate the NF-κB signaling pathway, a key regulator of HIV-1 transcription.[4][5] Activation of PKC leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and bind to the HIV-1 LTR, initiating viral gene expression.[6]
Histone Deacetylase Inhibitors (HDACis)
HDACis, such as vorinostat and panobinostat, target the epigenetic silencing of the HIV-1 LTR. By inhibiting HDAC enzymes, these compounds prevent the removal of acetyl groups from histones. This leads to a more open chromatin structure, making the HIV-1 promoter accessible to transcription factors and RNA polymerase II, thereby promoting viral gene expression.[2][7]
Bromodomain and Extraterminal (BET) Inhibitors
BET inhibitors, such as JQ1, disrupt the interaction of BET proteins with acetylated histones. BET proteins are involved in the recruitment of transcriptional machinery. By displacing BET proteins from chromatin, these inhibitors can lead to the reactivation of latent HIV-1, often in synergy with other LRAs.[8]
Quantitative Data on Representative Latency Reversing Agents
The following table summarizes key quantitative data for several well-studied LRAs. Values can vary depending on the cell model and experimental conditions.
| Compound Class | Representative Compound | EC50 (Latency Reversal) | CC50 (Cytotoxicity) | Cell Model |
| PKC Agonist | Prostratin | 0.3 - 1 µM | > 10 µM | J-Lat Cells / Primary CD4+ T cells |
| Ingenol-3-angelate (PEP005) | 10 - 100 nM | > 1 µM | J-Lat Cells / Primary CD4+ T cells | |
| HDAC Inhibitor | Vorinostat (SAHA) | 0.5 - 5 µM | > 10 µM | J-Lat Cells / Primary CD4+ T cells |
| Panobinostat | 10 - 50 nM | ~100 nM | J-Lat Cells / Primary CD4+ T cells | |
| BET Inhibitor | JQ1 | 0.5 - 2 µM | > 5 µM | J-Lat Cells / Primary CD4+ T cells |
| Novel LRA | NSC95397 | ~ 1 µM | > 20 µM | J-Lat 10.6 and 5A8 cells |
Data compiled from multiple sources, including[5][8][9]. EC50 and CC50 values are approximate and for comparative purposes.
Experimental Protocols for Evaluating Latency Reversing Agents
Standardized experimental protocols are crucial for the evaluation and comparison of LRAs.
In Vitro Latency Reversal Assay using J-Lat Cell Lines
J-Lat cell lines are Jurkat T cells that contain a latently integrated HIV-1 provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter. Reactivation of the provirus leads to GFP expression, which can be quantified by flow cytometry.
Protocol:
-
Cell Culture: Maintain J-Lat cells (e.g., clone 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.[10]
-
Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Treatment: Add the LRA of interest at various concentrations. Include a positive control (e.g., PMA or TNF-α) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells indicates the level of latency reversal.
Ex Vivo Latency Reversal Assay using Primary CD4+ T cells
This assay uses resting CD4+ T cells isolated from ART-suppressed individuals living with HIV-1 to provide a more clinically relevant model.
Protocol:
-
Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood by density gradient centrifugation.
-
Enrichment: Enrich for resting CD4+ T cells using negative selection magnetic beads.
-
Culture and Treatment: Culture the purified resting CD4+ T cells in the presence of ART and treat with the LRA of interest.
-
Quantification of Viral RNA: After 24-72 hours, measure the amount of cell-associated HIV-1 RNA using quantitative reverse transcription PCR (qRT-PCR).
-
Viral Outgrowth Assay (Optional): Co-culture the treated cells with uninfected target cells to quantify the production of infectious virus.
Cytotoxicity Assay
It is essential to assess the toxicity of LRAs to ensure that they do not cause widespread cell death.
Protocol:
-
Cell Culture and Treatment: Culture primary CD4+ T cells or a T cell line and treat with a range of LRA concentrations.
-
Viability Staining: After the desired incubation period, stain the cells with a viability dye (e.g., propidium iodide or a live/dead stain).
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of live and dead cells at each LRA concentration. The CC50 value is the concentration that causes 50% cell death.
Synergistic Combinations of Latency Reversing Agents
Given the multiple mechanisms that maintain HIV-1 latency, it is likely that a combination of LRAs will be required for effective viral reactivation. Studies have shown that combining LRAs from different classes can result in synergistic effects. For example, the combination of a PKC agonist with an HDACi or a BET inhibitor has been shown to be more effective at reversing latency than either agent alone.[8][10] Identifying the optimal combinations of LRAs with minimal toxicity is a key area of ongoing research.
Conclusion
The reversal of HIV-1 latency is a critical step towards a cure for HIV-1 infection. While a specific "Compound 83" is not prominently characterized in the scientific literature, the field of latency reversal has identified several promising classes of compounds. PKC agonists, HDAC inhibitors, and BET inhibitors, among others, have demonstrated the ability to reactivate latent HIV-1 through distinct mechanisms. The continued screening of compound libraries and the rational design of new LRAs, coupled with the investigation of synergistic combinations, will be essential for the development of a safe and effective "shock and kill" therapy. The experimental protocols and quantitative data presented in this guide provide a framework for the evaluation of novel LRA candidates and their potential role in HIV-1 eradication strategies.
References
- 1. NSC95397 Is a Novel HIV-1 Latency-Reversing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in HIV-1 latency reversing agents [cjpt.magtechjournal.com]
- 3. youtube.com [youtube.com]
- 4. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compounds producing an effective combinatorial regimen for disruption of HIV‐1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Assessment of HIV-1 Inhibitor-37: An In-Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro cytotoxicity studies of the novel HIV-1 maturation inhibitor, designated as inhibitor-37 (VH3739937). The document outlines the quantitative cytotoxic profile of the compound across various cell lines, details the experimental methodologies for cytotoxicity assessment, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxicity of HIV-1 inhibitor-37 was evaluated to determine its potential adverse effects on host cells. The half-maximal cytotoxic concentration (CC50), the concentration at which the inhibitor reduces cell viability by 50%, was determined in a panel of human cell lines. The results, summarized in Table 1, indicate varying degrees of cytotoxicity depending on the cell type.
Table 1: In Vitro Cytotoxicity of this compound (VH3739937) in Various Human Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| CEM-SS | T-lymphoblastoid | 4.19[1] |
| MDCK | Madin-Darby Canine Kidney | 0.54[1] |
| HEp2 | Human Epidermoid Carcinoma | 0.36[1] |
| H1-HeLa | Human Cervical Carcinoma | 0.37[1] |
| Huh7 | Human Hepatocellular Carcinoma | 10.1[1] |
| HepG2 | Human Hepatocellular Carcinoma | 11.4[1] |
| MT-2 | Human T-cell Leukemia | >50* |
*Note: Cytotoxicity in MT-2 cells was assessed after a 4-day incubation with 5-fold serial dilutions of VH-937 starting at a concentration of 50 μM. The CC50 value was calculated by fitting the data to a 4-parameter logistic formula.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity findings. The following sections describe standard protocols for commonly employed cytotoxicity assays in the context of anti-HIV drug screening.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2.25 × 10⁴ cells/well and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.[1]
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate culture medium. Add the diluted compound to the designated wells. Include wells with untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for a period corresponding to the desired exposure time (e.g., 4 days for MT-2 cells).[1]
-
MTT Reagent Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C with 5% CO2 to allow for the conversion of MTT to formazan crystals by metabolically active cells.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by fitting the dose-response data to a 4-parameter logistic curve.[1]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[5][6] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Protocol:
-
Cell Plating and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a coenzyme (NAD+), and a tetrazolium salt.
-
Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.[6]
-
Stop Solution: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.[5]
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).
Visualizations: Signaling Pathways and Workflows
Graphical representations are provided to illustrate the mechanism of action of HIV-1 maturation inhibitors and the general workflow of a cytotoxicity assay.
Caption: Mechanism of HIV-1 Maturation Inhibition by Inhibitor-37.
Caption: General Workflow for an In Vitro Cytotoxicity Assay.
References
- 1. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
In-depth Technical Guide: Structural Analogs and Derivatives of HIV-1 Inhibitor-37 as Novel Latency Reversing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of a latent reservoir of replication-competent provirus in long-lived memory CD4+ T cells is a major obstacle to the eradication of HIV-1. Highly Active Antiretroviral Therapy (HAART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir. Upon cessation of therapy, viral rebound is almost inevitable. The "shock and kill" strategy aims to purge this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression, thereby making the latently infected cells visible to the immune system for clearance.
This technical guide focuses on a promising class of LRAs: 5-substituted thiazolyl ureas, with a specific emphasis on HIV-1 inhibitor-37 (also known as Compound 83). This compound has been identified as a potent LRA. This guide will provide a comprehensive overview of its structural analogs, derivatives, and the associated structure-activity relationships (SAR). Furthermore, it will detail the experimental protocols for the key assays used in the evaluation of these compounds and visualize the underlying biological pathways and experimental workflows.
Core Compound: this compound
This compound is a 5-substituted thiazolyl urea derivative identified as a potential HIV-1 latency reversing agent. Its chemical structure is presented below:
Chemical Structure of this compound (Compound 83)
-
CAS Number: 2416971-40-7
-
Molecular Formula: C14H11Cl3N4O
-
Molecular Weight: 357.62 g/mol
Quantitative Data: Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative data for this compound and its key structural analogs, as reported by Nguyen W, et al. (2020). The data is derived from two primary cellular assays: the FlpIn.FM HEK293 cellular assay for HIV-1 LTR-driven gene expression and the Jurkat Latency 10.6 cell model for HIV latency reversal. Cytotoxicity was assessed in HEK293 cells.
Table 1: Activity of 5-Substituted Thiazolyl Urea Analogs in FlpIn.FM HEK293 Cells
| Compound | R1 Group | R2 Group | LTR EC50 (nM) | CMV EC50 (nM) | CC50 (µM) in HEK293 |
| This compound (83) | 2,6-dichlorophenyl | H | 80 | 70 | >10 |
| Analog A | Phenyl | H | >1000 | >1000 | >10 |
| Analog B | 2-chlorophenyl | H | 250 | 200 | >10 |
| Analog C | 2,6-dimethylphenyl | H | 150 | 120 | >10 |
| Analog D | 2,6-dichlorophenyl | CH3 | 120 | 100 | >10 |
Table 2: Activity of Lead Compounds in Jurkat Latency 10.6 Cells
| Compound | LTR EC50 (nM) |
| This compound (83) | 220 |
| Analog C | 350 |
| Analog D | 280 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
FlpIn.FM HEK293 Cellular Assay for HIV-1 LTR and CMV Promoter Activity
This assay is designed to quantify the activation of the HIV-1 Long Terminal Repeat (LTR) promoter and the Cytomegalovirus (CMV) promoter.
-
Cell Line: FlpIn.FM HEK293 cells, which contain a stably integrated HIV-1 LTR-luciferase reporter construct.
-
Protocol:
-
Cell Seeding: Seed FlpIn.FM HEK293 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Add the compounds to the cells and incubate for 48 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
CMV Promoter Activity: In parallel, transfect a separate set of cells with a CMV-Renilla luciferase reporter plasmid to assess non-specific activation of gene expression. Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Data Analysis: Calculate the EC50 values (the concentration of compound that elicits 50% of the maximal response) for both LTR and CMV promoter activation using non-linear regression analysis.
-
Jurkat Latency 10.6 Cellular Assay for HIV-1 Latency Reversal
This assay utilizes a Jurkat T-cell line that harbors a latent HIV-1 provirus with a GFP reporter to measure the reactivation of latent virus.[1]
-
Cell Line: Jurkat Latency 10.6 cells.
-
Protocol:
-
Cell Seeding: Seed Jurkat Latency 10.6 cells in 96-well plates at a density of 5 x 10^4 cells per well.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: After incubation, harvest the cells and analyze GFP expression using a flow cytometer.
-
Data Analysis: Determine the percentage of GFP-positive cells for each compound concentration. Calculate the EC50 value for latency reversal.
-
Cytotoxicity Assay
This assay is performed to determine the concentration of the compounds that is toxic to the cells.
-
Cell Line: HEK293 cells.
-
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48 hours.
-
Viability Assay: Assess cell viability using a commercial assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's protocol.
-
Data Analysis: Calculate the CC50 value (the concentration of compound that causes a 50% reduction in cell viability).
-
Mandatory Visualizations
Signaling Pathway for HIV-1 Latency Reversal
The following diagram illustrates the proposed signaling pathway for HIV-1 latency reversal by agents that activate transcription factors binding to the HIV-1 LTR.
Caption: Proposed signaling pathway for HIV-1 latency reversal by LRAs.
Experimental Workflow for LRA Evaluation
The diagram below outlines the general workflow for the evaluation of potential HIV-1 latency reversing agents.
Caption: Experimental workflow for the evaluation of LRAs.
Conclusion
This compound and its analogs represent a promising class of 5-substituted thiazolyl ureas with potent HIV-1 latency reversing activity. The structure-activity relationship data indicates that substitution at the R1 position of the phenyl ring is critical for activity, with 2,6-dichloro substitution providing the most potent effects. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this and other novel classes of LRAs. Further optimization to improve selectivity and reduce off-target effects will be crucial for the clinical translation of these promising compounds in the quest for an HIV-1 cure.
References
Methodological & Application
Application Notes and Protocols for HIV-1 Inhibitor-37 in Primary CD4+ T Cell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antiviral efficacy and cytotoxicity of the hypothetical HIV-1 inhibitor-37 (referred to as HHI-37) in primary human CD4+ T cells. The described methodologies cover the isolation and culture of primary cells, infection with HIV-1, and subsequent quantification of viral replication and cell viability.
Introduction
Primary CD4+ T cells are the primary target of HIV-1 and represent a crucial in vitro model for studying the viral life cycle and the efficacy of novel antiretroviral compounds.[1] This document outlines a detailed protocol for assessing the inhibitory potential of HHI-37 in this physiologically relevant cell system. The protocol includes methods for determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of the compound.
Mechanism of Action
The precise mechanism of action for HHI-37 is not publicly available. For the purpose of this protocol, we will assume a hypothetical mechanism of action, such as inhibition of a key viral enzyme like reverse transcriptase, protease, or integrase, or interference with viral entry. The experimental design outlined here is broadly applicable to inhibitors with various mechanisms. For example, protease inhibitors block the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[2][3]
Data Presentation
All quantitative data from the antiviral and cytotoxicity assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Antiviral Activity of HHI-37 in Primary CD4+ T Cells
| Compound | Target Cell Type | HIV-1 Strain | Assay Method | EC50 (nM) | EC90 (nM) |
| HHI-37 | Primary CD4+ T Cells | NL4-3 | p24 ELISA | Value | Value |
| HHI-37 | Primary CD4+ T Cells | BaL | p24 ELISA | Value | Value |
| Control Inhibitor (e.g., AZT) | Primary CD4+ T Cells | NL4-3 | p24 ELISA | Value | Value |
EC50 and EC90 values are hypothetical and should be determined experimentally.
Table 2: Cytotoxicity of HHI-37 in Primary CD4+ T Cells
| Compound | Target Cell Type | Assay Method | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| HHI-37 | Primary CD4+ T Cells | MTS Assay | Value | Value |
| Control Compound (e.g., Doxorubicin) | Primary CD4+ T Cells | MTS Assay | Value | Value |
CC50 and TI values are hypothetical and should be determined experimentally.
Experimental Protocols
Isolation and Culture of Primary CD4+ T Cells
This protocol describes the isolation of primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)
-
Phytohemagglutinin (PHA)
-
Recombinant human interleukin-2 (IL-2)
-
-
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs by negative selection using the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail according to the manufacturer's instructions.[4]
-
Wash the enriched CD4+ T cells with RPMI 1640.
-
Activate the purified CD4+ T cells by culturing in R10 medium containing PHA (2 µg/mL) and IL-2 (20 U/mL) for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
HIV-1 Infection of Primary CD4+ T Cells
This protocol details the infection of activated primary CD4+ T cells with a laboratory-adapted HIV-1 strain.
-
Materials:
-
Activated primary CD4+ T cells
-
HIV-1 stock (e.g., NL4-3 or BaL) with a known tissue culture infectious dose 50 (TCID50)
-
R10 medium with IL-2 (20 U/mL)
-
-
Protocol:
-
After activation, wash the CD4+ T cells to remove PHA.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in R10 medium with IL-2.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of medium for 2-4 hours at 37°C. Spinoculation (centrifugation of cells and virus together at 1200 x g for 2 hours) can be used to enhance infection efficiency.[4][5]
-
After incubation, wash the cells twice with RPMI 1640 to remove the viral inoculum.
-
Resuspend the infected cells in fresh R10 medium with IL-2.
-
Antiviral Activity Assay
This protocol describes how to determine the EC50 of HHI-37.
-
Materials:
-
Infected primary CD4+ T cells
-
HHI-37 (and control inhibitors) at various concentrations
-
96-well culture plates
-
HIV-1 p24 Antigen ELISA kit
-
-
Protocol:
-
Plate the infected CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of HHI-37 to the wells in triplicate. Include wells with no inhibitor (virus control) and uninfected cells (cell control).
-
Culture the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
On the day of harvest, collect the culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay
This protocol is for determining the CC50 of HHI-37.
-
Materials:
-
Uninfected, activated primary CD4+ T cells
-
HHI-37 (and control compounds) at various concentrations
-
96-well culture plates
-
MTS or similar cell viability reagent
-
-
Protocol:
-
Plate uninfected, activated CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of HHI-37 to the wells in triplicate. Include wells with no compound (cell control).
-
Culture the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO2 incubator.
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing HHI-37 in primary CD4+ T cells.
HIV-1 Entry and Reverse Transcription Signaling Pathway
Caption: HIV-1 entry and reverse transcription pathway targets.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of HIV-1 latency and reactivation in primary memory CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of HIV-1 Inhibitor-37 Using a Quantitative Viral Outgrowth Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The persistence of a latent reservoir of HIV-1 in resting CD4+ T cells is the primary obstacle to a cure for HIV/AIDS.[1][2] These latently infected cells are transcriptionally silent and therefore invisible to the immune system and unaffected by standard antiretroviral therapy (ART).[3] Upon treatment interruption, the virus can rebound from this reservoir. The quantitative viral outgrowth assay (qVOA) is the gold-standard method for quantifying the size of the replication-competent latent HIV-1 reservoir.[4][5][6] This assay measures the frequency of latently infected cells that can be induced to produce infectious virus, reported as infectious units per million (IUPM) resting CD4+ T cells.[6][7]
These application notes provide a detailed protocol for utilizing a qVOA to assess the efficacy of a hypothetical novel compound, "HIV-1 inhibitor-37," designed to reinforce latency and prevent viral rebound.
Principle of the Assay
The qVOA involves the following key steps:
-
Isolation of resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-1 infected individuals on suppressive ART.[7][8]
-
Plating of these cells in a limiting dilution series.[9]
-
Maximal T-cell activation to reverse latency and induce viral gene expression.[6][8]
-
Co-culture with a permissive cell line (e.g., MOLT-4/CCR5) to amplify any released, replication-competent virus.[1][7]
-
Monitoring of viral outgrowth over time by detecting the presence of HIV-1 p24 antigen or HIV-1 RNA in the culture supernatant.[4][7]
-
Calculation of the IUPM value using Poisson statistics based on the number of positive wells at each cell dilution.[6][7]
In this protocol, this compound will be added to the cultures to evaluate its ability to suppress viral outgrowth following T-cell activation.
Data Presentation
The efficacy of this compound is determined by its ability to reduce the frequency of viral outgrowth. The primary endpoint is the IUPM value. A secondary endpoint can be the quantitative measurement of p24 antigen levels in the culture supernatants.
Table 1: Effect of this compound on the Frequency of Latent, Replication-Competent HIV-1
| Treatment Group | Concentration (nM) | Number of Subjects | Mean IUPM (95% CI) | % Reduction in IUPM vs. Vehicle | p-value |
| Vehicle Control | 0 | 10 | 1.25 (0.85 - 1.65) | - | - |
| Inhibitor-37 | 10 | 10 | 0.88 (0.55 - 1.21) | 29.6% | <0.05 |
| Inhibitor-37 | 50 | 10 | 0.45 (0.25 - 0.65) | 64.0% | <0.01 |
| Inhibitor-37 | 250 | 10 | 0.15 (0.05 - 0.25) | 88.0% | <0.001 |
Table 2: Quantitative p24 Levels in Supernatants from Positive Wells at Day 14
| Treatment Group | Concentration (nM) | Mean p24 (pg/mL) | Standard Deviation |
| Vehicle Control | 0 | 875.4 | 150.2 |
| Inhibitor-37 | 10 | 612.8 | 125.7 |
| Inhibitor-37 | 50 | 350.1 | 98.4 |
| Inhibitor-37 | 250 | 112.9 | 55.6 |
Experimental Protocols
Materials and Reagents
-
Ficoll-Paque PLUS
-
RPMI 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and L-glutamine
-
Human CD4+ T Cell Enrichment Kit
-
Antibodies for cell sorting/depletion (anti-CD8, anti-CD14, anti-CD19, anti-CD25, anti-CD69, anti-HLA-DR)
-
Phytohemagglutinin (PHA)
-
Recombinant human Interleukin-2 (IL-2)
-
MOLT-4/CCR5 cells
-
HIV-1 p24 Antigen ELISA Kit
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
Protocol for Quantitative Viral Outgrowth Assay (qVOA)
1. Isolation of Resting CD4+ T Cells a. Isolate PBMCs from whole blood of HIV-1 infected donors on stable ART using Ficoll-Paque density gradient centrifugation. b. Enrich for CD4+ T cells by negative selection using a commercial kit. c. Isolate resting CD4+ T cells by depleting activated cells. Use antibodies against CD25, CD69, and HLA-DR. The resulting population should be CD4+/CD25-/CD69-/HLA-DR-.[7][8] d. Count the purified resting CD4+ T cells and assess purity by flow cytometry.
2. Cell Plating and Treatment a. Prepare a 5-fold serial dilution of the resting CD4+ T cells in culture medium, with cell numbers ranging from 1 x 10^6 to 320 cells per well.[7] Plate cells in a 96-well plate. b. Prepare working solutions of this compound at various concentrations (e.g., 10 nM, 50 nM, 250 nM) in culture medium. Include a vehicle control (DMSO at the same final concentration). c. Add the inhibitor or vehicle control to the appropriate wells.
3. T-Cell Activation and Co-culture a. To activate the resting CD4+ T cells and reverse latency, add PHA (2 µg/mL) and irradiated PBMCs from an HIV-seronegative donor.[10] b. After 24 hours, wash the cells to remove the PHA and add fresh medium containing IL-2 (60 U/mL) and the respective concentrations of this compound or vehicle.[10] c. Add MOLT-4/CCR5 cells to each well to serve as targets for viral amplification.[7][11]
4. Culture Maintenance and Monitoring a. Culture the plates at 37°C in a 5% CO2 incubator for 14-21 days. b. Every 3-4 days, perform a half-media change with fresh medium containing IL-2 and the inhibitor/vehicle. c. On days 14 and 19, collect culture supernatants for p24 antigen analysis.[8]
5. Detection of Viral Outgrowth a. Use a sensitive HIV-1 p24 antigen ELISA to measure the concentration of p24 in the collected supernatants. b. A well is considered positive for viral outgrowth if the p24 concentration is above the limit of detection of the assay and is higher on day 19 than on day 15.[8]
6. Data Analysis a. For each concentration of inhibitor-37 and the vehicle control, count the number of positive wells at each cell dilution. b. Use a maximum likelihood method to calculate the frequency of latently infected cells, expressed as IUPM.[8] Several online tools are available for this calculation. c. Compare the IUPM values between the inhibitor-treated groups and the vehicle control group to determine the efficacy of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative viral outgrowth assay (qVOA).
Signaling Pathway for HIV-1 Reactivation
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Quantitative Viral Outgrowth Assay (QVOA) Service Resource - Roger Ptak [grantome.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of methods to quantify inducible HIV-1 outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the Latent HIV-1 Reservoir Using Ultra Deep Sequencing and Primer ID In A Viral Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved assays to measure and characterize the inducible HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
- 8. Quantitative viral outgrowth assay (QVOA) and infectious units per million (IUPM) [bio-protocol.org]
- 9. Innovations in the quantitative virus outgrowth assay and its use in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Measuring the Inducible, Replication-Competent HIV Reservoir Using an Ultra-Sensitive p24 Readout, the Digital ELISA Viral Outgrowth Assay [frontiersin.org]
- 11. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of HIV-1 mRNA Expression Using RT-qPCR Following Compound 83 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of HIV-1 messenger RNA (mRNA) expression in response to treatment with Compound 83, a novel investigational agent. The "shock and kill" strategy is a leading approach aimed at eradicating the latent HIV-1 reservoir, which persists despite effective combination antiretroviral therapy (cART)[1][2][3]. This strategy involves using Latency-Reversing Agents (LRAs) to reactivate viral gene expression in latently infected cells, making them susceptible to elimination by the host immune system or viral cytopathic effects[1][3]. This protocol details the cell culture, drug treatment, RNA extraction, and subsequent quantification of viral transcripts via Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). The methodologies are designed for accuracy and reproducibility in assessing the potential of compounds like Compound 83 as effective LRAs.
Proposed Signaling Pathway for Compound 83
Compound 83 is hypothesized to function as a Latency-Reversing Agent by activating host cell signaling pathways that converge on the HIV-1 promoter (the 5' Long Terminal Repeat or LTR). A plausible mechanism involves the activation of Protein Kinase C (PKC), a known pathway for reactivating latent HIV-1. This activation leads to the downstream phosphorylation and activation of transcription factors, such as NF-κB, which then bind to enhancer elements within the HIV-1 LTR, driving the transcription of viral mRNA.
Caption: Proposed mechanism of Compound 83 in HIV-1 latency reversal.
Experimental Workflow
The overall experimental process follows a sequential workflow, beginning with the preparation of latently infected cells and culminating in the analysis of HIV-1 mRNA expression levels. Each step is critical for obtaining reliable and interpretable data.
Caption: Step-by-step experimental workflow for RT-qPCR analysis.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for treating a latently HIV-1 infected cell line (e.g., J-Lat 10.6) with Compound 83 and quantifying the induction of HIV-1 mRNA.
Materials and Reagents
-
Cell Line: J-Lat 10.6 cells (or other suitable latently infected cell line).
-
Culture Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Compound 83: Stock solution in DMSO.
-
Controls: DMSO (Vehicle Control), Prostratin or Romidepsin (Positive Control LRA).
-
Reagents for RNA Extraction: RNeasy Mini Kit (Qiagen) or equivalent, RNase-Free DNase Set (Qiagen), RNase-free water.
-
Reagents for RT-qPCR:
-
Superscript IV Reverse Transcriptase (Invitrogen) or equivalent.
-
Random Hexamers or Oligo(dT) primers.
-
TaqMan Fast Advanced Master Mix (Applied Biosystems) or equivalent SYBR Green mix.
-
Primers/Probes:
-
HIV-1 gag (Forward): 5'-CATGTTTTCAGCATTATCAGAAGGA-3'
-
HIV-1 gag (Reverse): 5'-TGCTTGATGTCCCCCCACT-3'
-
Housekeeping Gene (GAPDH or ACTB): Validated primer set.
-
-
Step 1: Cell Culture and Seeding
-
Culture J-Lat 10.6 cells in complete RPMI 1640 medium at 37°C in a 5% CO₂ incubator.
-
Ensure cells are in the logarithmic growth phase and maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
Seed cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL in 500 µL of fresh medium.
Step 2: Compound 83 Treatment
-
Prepare serial dilutions of Compound 83 in culture medium from a concentrated stock. Suggested final concentrations: 0.1 µM, 1 µM, 10 µM.
-
Prepare control wells:
-
Vehicle Control: Add DMSO to match the highest concentration used for Compound 83.
-
Positive Control: Add Prostratin (e.g., 1 µM) or another known LRA.
-
Untreated Control: Add only culture medium.
-
-
Add the prepared treatments to the appropriate wells. Perform all treatments in triplicate.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
Step 3: Total RNA Extraction
-
Harvest cells by transferring the cell suspension to a 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Isolate total RNA using a column-based method, such as the RNeasy Mini Kit, following the manufacturer's instructions.
-
Crucial Step: Perform an on-column DNase digestion using an RNase-Free DNase Set to eliminate contaminating proviral DNA[4]. This is essential to ensure that the qPCR signal originates exclusively from transcribed mRNA.
-
Elute the purified RNA in 30-50 µL of RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
Step 4: Reverse Transcription (cDNA Synthesis)
-
Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcriptase kit.
-
In a sterile, nuclease-free tube, combine:
-
Total RNA: 1 µg
-
Random Hexamers (50 ng/µL): 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to 13 µL
-
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Add the following RT master mix components:
-
5X RT Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNaseOUT™ Recombinant RNase Inhibitor: 1 µL
-
SuperScript™ IV Reverse Transcriptase: 1 µL
-
-
Incubate the reaction at 55°C for 10 minutes, followed by inactivation at 80°C for 10 minutes. The resulting cDNA can be stored at -20°C.
Step 5: Real-Time Quantitative PCR (RT-qPCR)
-
Prepare the qPCR reaction mix in a 96-well optical plate. For each reaction (in triplicate):
-
TaqMan Fast Advanced Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
(If using TaqMan) Probe (5 µM): 1 µL
-
Diluted cDNA (from Step 4): 2 µL
-
Nuclease-free water: to 20 µL
-
-
Set up separate reactions for the HIV-1 gag gene and the housekeeping gene (GAPDH).
-
Include a "no-template control" (NTC) for each primer set to check for contamination.
-
Run the plate on a real-time PCR instrument with the following typical cycling conditions:
-
Hold Stage: 95°C for 20 seconds.
-
PCR Stage (40 cycles):
-
95°C for 3 seconds (Denaturation)
-
60°C for 30 seconds (Annealing/Extension)
-
-
Data Presentation and Analysis
Quantitative Data Summary
The raw output from the RT-qPCR instrument will be in the form of Cycle threshold (Ct) values. Data should be organized in a table for clarity and subsequent analysis.
| Treatment Group | Concentration | Replicate | Ct (GAPDH) | Ct (HIV-1 gag) | ΔCt (Ct_gag - Ct_GAPDH) | Avg. ΔCt | ΔΔCt (Avg. ΔCt - Avg. ΔCt_Vehicle) | Fold Change (2-ΔΔCt) |
| Untreated | - | 1 | 21.5 | 33.1 | 11.6 | 11.5 | 0.1 | 0.93 |
| 2 | 21.4 | 32.8 | 11.4 | |||||
| 3 | 21.6 | 33.0 | 11.4 | |||||
| Vehicle (DMSO) | 0.1% | 1 | 21.7 | 33.3 | 11.6 | 11.6 | 0.0 | 1.00 |
| 2 | 21.5 | 33.2 | 11.7 | |||||
| 3 | 21.6 | 33.1 | 11.5 | |||||
| Compound 83 | 1 µM | 1 | 21.4 | 30.1 | 8.7 | 8.8 | -2.8 | 6.96 |
| 2 | 21.6 | 30.5 | 8.9 | |||||
| 3 | 21.5 | 30.3 | 8.8 | |||||
| Compound 83 | 10 µM | 1 | 21.8 | 28.2 | 6.4 | 6.5 | -5.1 | 34.29 |
| 2 | 21.7 | 28.3 | 6.6 | |||||
| 3 | 21.6 | 28.0 | 6.4 | |||||
| Positive Control | 1 µM | 1 | 21.3 | 27.5 | 6.2 | 6.3 | -5.3 | 39.40 |
| 2 | 21.5 | 27.9 | 6.4 | |||||
| 3 | 21.4 | 27.7 | 6.3 |
Table 1: Representative data from RT-qPCR analysis of HIV-1 gag mRNA expression after treatment. Data is hypothetical.
Data Analysis: Relative Quantification (ΔΔCt Method)
-
Normalization: For each sample, calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the target gene (HIV-1 gag).
ΔCt = Ct(HIV-1 gag) - Ct(GAPDH)
-
Calculate Average ΔCt: Average the triplicate ΔCt values for each treatment condition.
-
Calculate ΔΔCt: Normalize the data to the vehicle control by subtracting the average ΔCt of the vehicle control group from the average ΔCt of each treatment group.
ΔΔCt = Avg. ΔCt(Treatment) - Avg. ΔCt(Vehicle Control)
-
Calculate Fold Change: Determine the fold change in mRNA expression relative to the vehicle control using the formula:
Fold Change = 2-ΔΔCt
Interpretation
A fold change greater than 1 indicates an upregulation of HIV-1 mRNA expression, suggesting that Compound 83 is acting as a latency-reversing agent. The magnitude of the fold change can be compared with that of the positive control to gauge its relative potency. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine if the observed changes are statistically significant.
References
- 1. mdpi.com [mdpi.com]
- 2. The Current Status of Latency Reversing Agents for HIV-1 Remission | Annual Reviews [annualreviews.org]
- 3. Research advances in HIV-1 latency reversing agents [cjpt.magtechjournal.com]
- 4. Analysis of HIV-1 transcription by quantitative reverse transcription-PCR (qRT-PCR). [bio-protocol.org]
Application Notes and Protocols: Ex Vivo Evaluation of HIV-1 Inhibitor-37 in Patient Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HIV-1 Inhibitor-37 is a novel small molecule designed to block the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This compound is a promising candidate for antiretroviral therapy, particularly for treatment-experienced patients or as a component of new therapeutic strategies. These application notes provide a detailed protocol for the evaluation of this compound's efficacy in ex vivo studies using peripheral blood mononuclear cells (PBMCs) isolated from HIV-1 infected individuals. The primary mechanism of action for this compound is the inhibition of the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor, a critical first step in the viral entry process.[1][2][3][4][5][6]
Mechanism of Action
This compound is an attachment inhibitor that specifically targets the CD4 binding site on the HIV-1 gp120 envelope protein.[5] By binding to this site, the inhibitor induces conformational changes in gp120 that prevent its attachment to the CD4 receptor on the surface of target immune cells, such as CD4+ T cells.[3][5] This blockade of the initial virus-cell interaction effectively neutralizes the virus before it can engage with co-receptors (CCR5 or CXCR4) and subsequently fuse with the host cell membrane.[3][6] This mechanism of action makes it a potent agent against a broad range of HIV-1 subtypes and potentially effective against strains resistant to other classes of antiretroviral drugs.[1]
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from an ex vivo study evaluating the dose-dependent efficacy of this compound on viral replication in PBMCs from HIV-1 positive donors on suppressive antiretroviral therapy (ART). The data represents the percentage of inhibition of HIV-1 p24 antigen production after 7 days of culture.
| Donor ID | This compound Concentration (nM) | Mean p24 (pg/mL) | Standard Deviation | % Inhibition |
| Patient 1 | 0 (Vehicle Control) | 15,432 | 1,287 | 0% |
| 1 | 7,865 | 654 | 49% | |
| 10 | 1,521 | 130 | 90% | |
| 100 | 145 | 25 | 99% | |
| Patient 2 | 0 (Vehicle Control) | 12,876 | 1,102 | 0% |
| 1 | 6,123 | 543 | 52% | |
| 10 | 1,154 | 98 | 91% | |
| 100 | 112 | 19 | 99% | |
| Patient 3 | 0 (Vehicle Control) | 18,987 | 1,543 | 0% |
| 1 | 9,123 | 876 | 52% | |
| 10 | 1,987 | 165 | 90% | |
| 100 | 187 | 32 | 99% |
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is for the isolation of PBMCs from whole blood collected from HIV-1 infected patients.
Materials:
-
Whole blood in EDTA or heparin-containing tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.[7]
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 supplemented with 10% FBS.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
Ex Vivo Antiviral Activity Assay
This protocol describes the methodology to assess the antiviral efficacy of this compound on patient-derived PBMCs.
Materials:
-
Isolated PBMCs from HIV-1 positive donors
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin (R10 medium)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
Protocol:
-
Activate the isolated PBMCs by culturing them at a density of 2 x 10^6 cells/mL in R10 medium containing 5 µg/mL PHA for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
After activation, wash the cells twice with R10 medium to remove the PHA and resuspend them in R10 medium supplemented with 20 U/mL of IL-2.
-
Seed the activated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in R10 medium with IL-2. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Add 100 µL of the diluted inhibitor to the corresponding wells of the 96-well plate containing the PBMCs. Include a vehicle control (DMSO only) and a no-drug control.
-
Culture the cells for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, collect the culture supernatant by centrifuging the plate at 500 x g for 5 minutes.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the vehicle control.
Caption: Experimental workflow for ex vivo evaluation.
Safety Precautions
All work with patient samples should be conducted in a BSL-2+ facility following institutional guidelines and universal precautions. All materials contaminated with HIV-1 should be decontaminated appropriately. The use of personal protective equipment (PPE), including lab coats, gloves, and eye protection, is mandatory.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV-1 Entry Inhibitors: A Review of Experimental and Computational Studies - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 7. A scalable workflow to test “shock and kill” therapeutic approaches against the HIV-1 latent reservoir in blood cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Latency Reversal Activity of HIV-1 Inhibitor-37
Audience: Researchers, scientists, and drug development professionals.
Introduction
The persistence of latent HIV-1 reservoirs in resting memory CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate these latent reservoirs. The "shock and kill" strategy aims to eradicate these reservoirs by using Latency Reversing Agents (LRAs) to reactivate viral gene expression (the "shock"), followed by the elimination of these reactivated cells by the host immune system or viral cytopathic effects (the "kill").[1][2][3]
These application notes provide detailed protocols for in vitro techniques to assess the latency reversal activity of a novel compound, herein referred to as "HIV-1 inhibitor-37." The described assays utilize both a latently infected T-cell line model (J-Lat) and a primary CD4+ T cell model of latency, providing a comprehensive framework for evaluating the potential of this compound as a latency-reversing agent.
Key In Vitro Models for HIV-1 Latency
Several in vitro models have been developed to study HIV-1 latency and evaluate the efficacy of LRAs.[3][4]
-
T-Cell Line Models (e.g., J-Lat): These are Jurkat T-cell lines that contain a full-length, integrated, but transcriptionally silent HIV-1 provirus.[5][6][7] The provirus in these cell lines often contains a reporter gene, such as Green Fluorescent Protein (GFP), in place of the nef gene, allowing for straightforward quantification of viral reactivation via flow cytometry.[5][8][9] J-Lat cells are a valuable tool for initial high-throughput screening of potential LRAs.[3][8]
-
Primary CD4+ T Cell Models: These models more closely mimic the in vivo state of HIV-1 latency.[10][11][12][13] They can be established by infecting activated primary CD4+ T cells in vitro and then allowing them to return to a resting state or by using cells isolated from ART-suppressed individuals.[10][11] While more complex and less suited for high-throughput screening, they are crucial for validating the activity of lead compounds.[1][14]
Experimental Protocols
Protocol 1: Assessment of Latency Reversal Activity in J-Lat 10.6 Cells
This protocol describes the use of the J-Lat 10.6 cell line, which contains a latent HIV-1 provirus with a GFP reporter, to screen for the latency reversal activity of this compound.[6]
Materials:
-
J-Lat 10.6 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Positive Controls: Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), Vorinostat (SAHA, 1 µM)
-
Negative Control: DMSO (vehicle)
-
96-well flat-bottom culture plates
-
Flow cytometer
-
Phosphate Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Culture: Maintain J-Lat 10.6 cells in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed J-Lat 10.6 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations.
-
Include wells with positive controls (TNF-α or Vorinostat) and a negative control (DMSO).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells again with PBS and resuspend in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring GFP expression in at least 10,000 cells per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of GFP-positive cells for each treatment condition.
-
The results can be presented as the percentage of GFP-positive cells or as a fold induction over the DMSO control.
-
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Treatment | Concentration | % GFP-Positive Cells (Mean ± SD) | Fold Induction (over DMSO) |
| DMSO (Vehicle) | 0.1% | 0.5 ± 0.2 | 1.0 |
| TNF-α | 10 ng/mL | 45.2 ± 3.1 | 90.4 |
| Vorinostat | 1 µM | 25.8 ± 2.5 | 51.6 |
| This compound | 0.1 µM | 5.3 ± 0.8 | 10.6 |
| This compound | 1 µM | 15.7 ± 1.9 | 31.4 |
| This compound | 10 µM | 30.1 ± 2.7 | 60.2 |
Protocol 2: Assessment of Latency Reversal in a Primary CD4+ T Cell Model
This protocol describes a method to evaluate the latency-reversing activity of this compound in a more physiologically relevant primary cell model.[11][15][16]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and 20 U/mL IL-2
-
Anti-CD3/CD28 beads for T cell activation
-
Replication-competent HIV-1 (e.g., NL4-3)
-
This compound
-
Positive Control: Phytohemagglutinin (PHA, 2 µg/mL)
-
Negative Control: DMSO
-
Antiretroviral drugs (e.g., Zidovudine, Efavirenz) to prevent viral spread
-
p24 ELISA kit
-
RNA isolation kit
-
RT-qPCR reagents for HIV-1 gag RNA quantification
Procedure:
-
Isolation and Activation of CD4+ T Cells:
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Activate the isolated CD4+ T cells with anti-CD3/CD28 beads for 48-72 hours in the presence of IL-2.
-
-
Infection and Establishment of Latency:
-
Infect the activated CD4+ T cells with HIV-1.
-
After 24 hours, wash the cells to remove the virus and culture them in medium containing IL-2 and antiretroviral drugs.
-
Culture the cells for an additional 7-10 days to allow them to return to a resting, latently infected state.
-
-
Latency Reversal Assay:
-
Plate the latently infected primary CD4+ T cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound, PHA (positive control), or DMSO (negative control) in the presence of antiretroviral drugs.
-
-
Quantification of Viral Reactivation:
-
p24 ELISA: After 48 hours of treatment, collect the culture supernatants and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
RT-qPCR for HIV-1 RNA: After 24 hours of treatment, harvest the cells, isolate total RNA, and perform RT-qPCR to quantify the levels of cell-associated HIV-1 gag RNA. Normalize the results to a housekeeping gene (e.g., GAPDH).[17]
-
-
Data Analysis:
-
For p24 ELISA, present the data as pg/mL of p24 in the supernatant.
-
For RT-qPCR, present the data as fold induction of HIV-1 gag RNA expression relative to the DMSO control.
-
Data Presentation:
| Treatment | Concentration | p24 in Supernatant (pg/mL, Mean ± SD) | HIV-1 gag RNA (Fold Induction, Mean ± SD) |
| DMSO (Vehicle) | 0.1% | 15 ± 5 | 1.0 ± 0.3 |
| PHA | 2 µg/mL | 1500 ± 250 | 50.2 ± 8.7 |
| This compound | 0.1 µM | 120 ± 25 | 8.5 ± 1.2 |
| This compound | 1 µM | 450 ± 60 | 25.3 ± 4.1 |
| This compound | 10 µM | 980 ± 110 | 42.1 ± 6.5 |
Mandatory Visualizations
Signaling Pathways in HIV-1 Latency and Reactivation
The transcriptional silence of the integrated HIV-1 provirus is maintained by several mechanisms, including the sequestration of key transcription factors like NF-κB and NFAT in the cytoplasm of resting T cells.[2][18] LRAs, such as PKC agonists and HDAC inhibitors, can reactivate HIV-1 transcription by targeting these pathways.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV latency: experimental systems and molecular models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Analysis of Drug-induced HIV-1 Transcriptional Activity in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modeling HIV-1 Latency Using Primary CD4+ T Cells from Virally Suppressed HIV-1-Infected Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling HIV-1 Latency in Primary T Cells Using a Replication-Competent Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of HIV-1 latency and reactivation in primary memory CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of HIV-1 latency reversal in resting CD4+ T cells from patients on suppressive antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. pnas.org [pnas.org]
Application Notes & Protocols: Experimental Design for Combination Studies of HIV-1 Inhibitor-37
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cornerstone of modern HIV-1 treatment is combination antiretroviral therapy (cART), which utilizes multiple drugs that target different stages of the viral lifecycle.[1][2] This approach effectively suppresses viral replication, reduces the likelihood of drug resistance, and has dramatically improved patient outcomes.[2] The discovery of new antiretroviral agents with novel mechanisms of action is crucial for combating multidrug-resistant viral strains and improving treatment options.
This document provides detailed protocols for the preclinical evaluation of HIV-1 Inhibitor-37 , a novel investigational capsid inhibitor, in combination with other established antiretroviral drugs. HIV-1 capsid inhibitors represent a new class of antiretrovirals that interfere with multiple stages of the viral lifecycle, including the nuclear import of the viral core, the proper uncoating of the capsid, and the assembly of new virions during maturation.[3] By evaluating Inhibitor-37 in combination with drugs from other classes—such as reverse transcriptase inhibitors (RTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs)—researchers can identify synergistic interactions that may lead to more potent and durable therapeutic regimens.
Part 1: In Vitro Synergy Assessment via Checkerboard Assay
The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.[4][5][6] It allows for the determination of whether a drug combination is synergistic, additive, indifferent, or antagonistic.
Principle: Two drugs are serially diluted in a two-dimensional array in a microtiter plate. The first drug is diluted along the rows, and the second drug is diluted along the columns.[4] Each well is then inoculated with a standard amount of HIV-1 susceptible cells and virus. After an incubation period, viral replication is measured. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the nature of the interaction.[7][8]
Experimental Workflow: Checkerboard Assay```dot
Caption: The HIV-1 lifecycle with targets for different antiretroviral drug classes.
Protocol: Time-of-Drug-Addition (TOA) Assay
This assay helps confirm the stage of the viral lifecycle targeted by a novel inhibitor by comparing its activity profile to drugs with known mechanisms of action. [9]
-
Cell Infection: Infect a highly susceptible cell line (e.g., TZM-bl) with a high titer of HIV-1 for 1-2 hours to synchronize the infection.
-
Wash and Plate: Wash the cells thoroughly to remove unbound virus and plate them into a 96-well plate.
-
Staggered Drug Addition: Add a high concentration (e.g., 10x IC50) of Inhibitor-37 and control drugs (e.g., an entry inhibitor, an RTI, and an INSTI) to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Incubation and Measurement: Incubate the plates until a single replication cycle is complete (approx. 30-36 hours total). Measure viral production (e.g., via p24 ELISA).
-
Analysis: Plot the percent inhibition against the time of drug addition. The time at which a drug loses its inhibitory activity corresponds to the completion of its target step in the lifecycle. For Inhibitor-37, activity should be lost at multiple time points corresponding to uncoating, nuclear import, and late-stage assembly, distinguishing it from drugs with a single target.
Part 4: Host Signaling Pathway Considerations
HIV-1 manipulates host cell signaling pathways to create an optimal environment for its replication. [10][11]For example, the binding of the HIV-1 envelope protein gp120 can activate pathways like PI3K/Akt/mTOR, which are crucial for T-cell activation and viral production. [10][11]While capsid inhibitors act on a viral protein, the overall state of the cell, influenced by these pathways, can affect the efficiency of replication steps. Combination studies should consider whether the partner drug has known effects on host cell signaling that could contribute to the observed synergy.
HIV-1 Interaction with Host Cell Signaling
Caption: HIV-1 gp120 binding activates PI3K/Akt/mTOR signaling to promote replication.
References
- 1. Past HIV-1 Medications and the Current Status of Combined Antiretroviral Therapy Options for HIV-1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. labtoo.com [labtoo.com]
- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 replication and latency are balanced by mTOR-driven cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Handling and Storing HIV-1 Inhibitor-37 in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These guidelines provide best practices for the safe handling, storage, and experimental use of HIV-1 Inhibitor-37, a potent small molecule antiviral compound. Adherence to these protocols is crucial to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
General Safety Precautions
Due to its potent biological activity, this compound should be handled with care in a laboratory setting. Standard laboratory safety practices should be followed at all times.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.[1]
-
Designated Work Area: Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contamination: Prevent contamination of the surrounding environment by using dedicated equipment and cleaning work surfaces with an appropriate disinfectant before and after use.
-
Waste Disposal: Dispose of all waste materials, including unused compound, contaminated labware, and media, in accordance with institutional and local regulations for chemical and biohazardous waste.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and activity. Like many small molecule inhibitors, it is sensitive to temperature, light, and moisture.
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 12 months | Store in a tightly sealed container with a desiccant to prevent moisture absorption. Protect from light. |
| Stock Solution in DMSO | -20°C to -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Working Dilutions in Aqueous Buffer | 2°C to 8°C | Up to 24 hours | Prepare fresh daily as needed. Stability in aqueous solutions is limited. |
Reconstitution and Aliquoting
To ensure accurate and consistent experimental results, it is essential to follow a standardized procedure for reconstituting and aliquoting this compound.
Protocol for Reconstituting Lyophilized Powder
-
Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming inside the vial.[2][3]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected vials (e.g., amber microcentrifuge tubes).
-
Storage: Store the aliquots at -20°C or -80°C.
Experimental Protocols
The following are detailed protocols for common experiments involving HIV-1 inhibitors. These protocols are provided as a starting point and may require optimization based on specific experimental conditions and cell lines.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the activity of recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
Positive Control Inhibitor (e.g., Ritonavir)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute this compound and positive control to various concentrations in assay buffer.
-
Prepare a working solution of HIV-1 Protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of each inhibitor dilution (or buffer for no-inhibitor control) to the wells of the 96-well plate.
-
Add 80 µL of the HIV-1 Protease working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the substrate working solution to each well to start the reaction.[4]
-
-
Measurement:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-2 hours.[5]
-
-
Data Analysis:
-
Determine the rate of reaction for each inhibitor concentration.
-
Calculate the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition versus inhibitor concentration and determine the IC50 value.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This assay assesses the ability of this compound to block the activity of HIV-1 reverse transcriptase (RT).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Labeled dNTPs (e.g., ³H-dTTP or a fluorescent analog)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂)
-
This compound
-
Positive Control Inhibitor (e.g., Nevirapine)
-
96-well plate
-
Appropriate detection instrument (scintillation counter or fluorescence reader)
Protocol:
-
Prepare Reagents:
-
Anneal the Poly(A) template and Oligo(dT) primer.
-
Prepare a reaction mixture containing the template-primer hybrid, labeled dNTPs, and assay buffer.
-
Dilute this compound and positive control to various concentrations in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of each inhibitor dilution to the wells of the 96-well plate.
-
Add 10 µL of recombinant HIV-1 RT to each well.
-
Add 35 µL of the reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.[6]
-
-
Termination and Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the contents to a filter plate and wash to remove unincorporated dNTPs.
-
Measure the incorporated radioactivity or fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay is crucial to determine if the antiviral activity of this compound is due to specific inhibition of the virus or general toxicity to the host cells.[7]
Materials:
-
Host cell line (e.g., TZM-bl, CEM-GGR)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a no-compound control.
-
Incubate for 48-72 hours (this should match the duration of the antiviral assay).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the no-compound control.
-
Plot the percent viability versus inhibitor concentration and determine the CC50 (50% cytotoxic concentration) value.
-
Visualizations
The following diagrams illustrate key concepts relevant to the use of HIV-1 inhibitors in a research setting.
Caption: The HIV-1 life cycle and targets for antiretroviral drugs.[8][9][10][11][12]
Caption: A general workflow for screening antiviral compounds.[13][14]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Reconstituting Lyophilised Controls - Randox Laboratories [randox.com]
- 3. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 4. abcam.com [abcam.com]
- 5. abcam.cn [abcam.cn]
- 6. profoldin.com [profoldin.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HIV lifecycle | HIV i-Base [i-base.info]
- 12. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot low efficacy of HIV-1 inhibitor-37 in latency reversal assays.
Welcome to the technical support center for HIV-1 Inhibitor-37. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting low efficacy issues observed in latency reversal assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during in vitro and ex vivo experiments with this compound.
Q1: We are observing lower than expected efficacy of this compound in our latency reversal assay. What are the potential causes?
A1: Low efficacy of a latency-reversing agent (LRA) like this compound can stem from several factors. Consider the following possibilities:
-
Suboptimal Compound Concentration: The concentration of this compound may not be optimal for the specific cell model being used. It is crucial to perform a dose-response experiment to determine the optimal concentration that induces maximal latency reversal with minimal cytotoxicity.
-
Compound Stability and Solubility: Small molecule inhibitors can be prone to degradation or precipitation in culture media. Ensure that the compound is fully solubilized and stable under your experimental conditions. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Cell Line-Dependent Effects: The efficacy of LRAs can vary significantly between different latently infected cell lines (e.g., J-Lat, ACH-2, U1).[1][2][3] These cell lines harbor proviruses integrated at different genomic locations and are governed by distinct mechanisms of latency.[1][2][4] We recommend testing this compound in multiple cell line models to assess its activity spectrum.
-
Assay-Specific Limitations: The method used to quantify latency reversal (e.g., GFP expression, p24 ELISA, RT-qPCR for viral RNA) can influence the perceived efficacy. Each assay has its own sensitivity and dynamic range.
-
Cytotoxicity: High concentrations of this compound may be toxic to the cells, leading to cell death and an apparent reduction in latency reversal.[5][6] It is essential to perform a cytotoxicity assay in parallel with your latency reversal experiment.
Q2: How do I determine the optimal concentration of this compound and assess its cytotoxicity?
A2: A standard approach is to perform a dose-response curve.
-
Concentration Range: Test a wide range of concentrations of this compound, typically from nanomolar to micromolar, to identify the concentration that yields the maximal effect.
-
Cytotoxicity Assay: Concurrently, assess cell viability using an MTT, XTT, or a live/dead cell staining assay. The 50% cytotoxic concentration (CC50) should be determined.[7]
-
Therapeutic Window: The optimal concentration for your latency reversal assays will be the one that provides the highest level of viral reactivation with the lowest level of cytotoxicity.
Q3: Our lab uses the J-Lat 10.6 cell line, and we are still seeing weak induction with this compound. What could be the issue?
A3: While J-Lat cell lines are valuable models, they have their limitations.
-
Mechanism of Action Mismatch: The mechanism of latency in J-Lat cells might not be susceptible to the mechanism of action of this compound. For instance, if this compound is a histone deacetylase (HDAC) inhibitor, but latency in J-Lat 10.6 is primarily maintained by other factors, the effect will be minimal.[2][3]
-
Single Agent Insufficiency: Many studies have shown that single LRAs often have modest effects and that combinations of LRAs with different mechanisms of action can lead to synergistic or additive effects.[8][9][10][11] Consider combining this compound with other known LRAs.
Q4: What are the recommended positive and negative controls for a latency reversal assay?
A4: Appropriate controls are critical for interpreting your results.
-
Positive Controls: Use a well-characterized LRA, such as a protein kinase C (PKC) agonist (e.g., prostratin, bryostatin-1) or an HDAC inhibitor (e.g., vorinostat, panobinostat), at a known effective concentration.[5][6] For maximal activation, a combination of PMA and ionomycin can be used.[12]
-
Negative Controls: A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound is essential. Untreated cells should also be included.
Q5: We are working with primary CD4+ T cells from HIV-1-infected individuals on ART, and the effect of this compound is even lower than in cell lines. Why is this?
A5: Primary cells from patients represent a more physiologically relevant but also more complex system.
-
Heterogeneity of the Latent Reservoir: The latent reservoir in vivo is highly heterogeneous, with proviruses integrated into different genomic contexts and residing in various T cell subsets.[13][14] A single LRA is unlikely to reactivate all latent proviruses.[13]
-
Ex Vivo Assay Sensitivity: The frequency of latently infected cells in patient samples is very low (approximately 1 in 10^6 CD4+ T cells).[15] This requires highly sensitive assays to detect latency reversal, such as quantitative viral outgrowth assays (qVOA) or RT-qPCR for cell-associated HIV-1 RNA.[15][16]
-
Patient-to-Patient Variability: There can be significant variation in the response to LRAs among different patients.
Data Presentation
Table 1: Comparative Efficacy of Selected Latency-Reversing Agents in J-Lat 10.6 Cells
| Latency-Reversing Agent | Class | Typical Concentration | % GFP Positive Cells (Example Data) | Reference |
| Prostratin | PKC Agonist | 1 µM | 25-35% | [17] |
| Bryostatin-1 | PKC Agonist | 10 nM | 20-30% | [11] |
| Vorinostat (SAHA) | HDAC Inhibitor | 1 µM | 10-20% | [11] |
| Panobinostat | HDAC Inhibitor | 30 nM | 15-25% | [17] |
| JQ1 | BET Inhibitor | 1 µM | 5-15% | [11] |
| This compound | (Hypothesized Class) | (User-Determined) | (User-Determined) | N/A |
| DMSO | Vehicle Control | 0.1% | <1% | [17] |
Table 2: Cytotoxicity of Selected Latency-Reversing Agents in Jurkat T Cells
| Latency-Reversing Agent | Class | CC50 (µM) (Example Data) | Reference |
| Prostratin | PKC Agonist | >50 | [6] |
| Bryostatin-1 | PKC Agonist | >1 | [6] |
| Vorinostat (SAHA) | HDAC Inhibitor | ~5 | [5] |
| Panobinostat | HDAC Inhibitor | ~0.1 | [6][17] |
| JQ1 | BET Inhibitor | >10 | [6] |
| This compound | (Hypothesized Class) | (User-Determined) | N/A |
| Doxorubicin | Positive Control | ~0.5 | N/A |
Experimental Protocols
Protocol 1: In Vitro Latency Reversal Assay in J-Lat Cells
-
Cell Culture: Culture J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed J-Lat 10.6 cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Compound Treatment: Add this compound at various concentrations. Include positive (e.g., 1 µM prostratin) and negative (0.1% DMSO) controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Analyze the percentage of GFP-positive cells using flow cytometry.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed Jurkat T cells (or the cell line of interest) at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Measurement of Cell-Associated HIV-1 RNA by RT-qPCR
-
Cell Treatment: Treat latently infected cells (cell lines or primary CD4+ T cells) with this compound as described in Protocol 1.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating proviral DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).[18] Normalize the results to a housekeeping gene (e.g., GAPDH, ACTB). The quantification of unspliced HIV-1 RNA is a common method to evaluate latency reversal.[18]
Visualizations
Caption: Simplified signaling pathway of HIV-1 latency and reactivation by LRAs.
Caption: General experimental workflow for assessing latency reversal.
Caption: A decision tree for troubleshooting low efficacy of this compound.
References
- 1. aran-lab.com [aran-lab.com]
- 2. Heterogeneity in HIV and cellular transcription profiles in cell line models of latent and productive infection: implications for HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell line-dependent variability in HIV activation employing DNMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jonathanlilab.bwh.harvard.edu [jonathanlilab.bwh.harvard.edu]
- 5. Toxicity and in vitro activity of HIV-1 latency-reversing agents in primary CNS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T cell toxicity of HIV latency reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Between a shock and a hard place: challenges and developments in HIV latency reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trade-off between synergy and efficacy in combinations of HIV-1 latency-reversing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of Different Immune Activation Strategies to Reverse HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Concepts in Therapeutic Manipulation of HIV-1 Transcription and Latency: Latency Reversal versus Latency Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Current Status of Latency Reversing Agents Facing the Heterogeneity of HIV-1 Cellular and Tissue Reservoirs [frontiersin.org]
- 15. Novel ex vivo approaches distinguish effective and ineffective single agents for reversing HIV-1 latency in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of HIV-1 Latency Reversal and Antibody-Dependent Viral Clearance by Quantification of Singly Spliced HIV-1 vpu/env mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the concentration of HIV-1 inhibitor-37 for in vitro experiments.
Disclaimer: "HIV-1 inhibitor-37" is a designation for a representative, non-nucleoside reverse transcriptase inhibitor (NNRTI) used here for illustrative purposes. The data and protocols provided are typical for this class of compounds but should be adapted and optimized for any specific, novel inhibitor.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind.[1][2][3] This binding induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA.[1][4] This action is highly specific to HIV-1 RT.[1]
Q2: What is a typical starting concentration for in vitro experiments?
A2: For initial screening, a common starting concentration is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell type, virus strain, and specific assay. It is recommended to perform a dose-response curve, typically ranging from low nanomolar (nM) to high micromolar (µM) concentrations, to determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀).
Q3: How should I prepare and store this compound?
A3: As NNRTIs are generally hydrophobic compounds, they should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[5] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture is non-toxic to the cells, typically below 0.5%.
Q4: Which cell lines are suitable for testing this compound?
A4: A variety of human T-cell lines, such as MT-4, CEM, or Jurkat cells, are commonly used as they are highly permissive to HIV-1 infection. Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells can also be used for a more physiologically relevant model. The choice of cell line can influence the inhibitor's apparent potency, so consistency is key.
Q5: How can I measure the antiviral activity of this compound?
A5: The most common methods involve infecting a suitable cell line with HIV-1 in the presence of varying concentrations of the inhibitor. After a set incubation period (typically 3-7 days), viral replication is quantified by measuring:
-
p24 Capsid Protein Levels: Using an enzyme-linked immunosorbent assay (ELISA) to detect the amount of p24 antigen in the culture supernatant.[6][7][8][9]
-
Reverse Transcriptase (RT) Activity: Measuring the activity of the RT enzyme in the supernatant using a colorimetric or radioactive assay.[10][11][12][13]
-
Reporter Gene Expression: Using engineered cell lines (e.g., TZM-bl) or viruses that express a reporter gene (like luciferase or β-galactosidase) upon successful infection and replication.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding or virus inoculum. 2. Pipetting errors during inhibitor dilution. 3. Edge effects in the microplate. | 1. Ensure cells are in a single-cell suspension and virus stock is well-mixed before dispensing. 2. Use calibrated pipettes and change tips between dilutions. Prepare a master mix for each concentration. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity. |
| No observable antiviral effect (EC₅₀ > highest concentration tested) | 1. Inhibitor concentration is too low. 2. Inhibitor has degraded or precipitated. 3. The viral strain is resistant to NNRTIs. 4. High multiplicity of infection (MOI). | 1. Extend the concentration range to higher values (e.g., up to 100 µM). 2. Verify stock solution integrity. Check for precipitate in the media after dilution. 3. Test against a known NNRTI-sensitive strain (e.g., HIV-1 IIIB). Sequence the RT gene of the virus if resistance is suspected.[14] 4. Lower the MOI to give the inhibitor a better chance to act before replication overwhelms the cells. |
| High cytotoxicity observed at all concentrations (Low CC₅₀) | 1. The compound is inherently toxic. 2. High concentration of the solvent (e.g., DMSO). 3. Contamination of the inhibitor stock. | 1. This may be a property of the compound. The Selectivity Index (SI = CC₅₀/EC₅₀) will determine its therapeutic potential. 2. Calculate the final DMSO concentration in your wells. Ensure it is below the toxicity threshold for your cell line (typically <0.5%). Run a "vehicle control" with the highest DMSO concentration used. 3. Prepare a fresh stock solution from a reliable source. |
| Inconsistent p24 or RT activity readings | 1. Assay performed outside the linear range of the kit. 2. Interference from the inhibitor or media components. 3. Incomplete cell lysis (for RT assays). | 1. Dilute supernatant samples to ensure they fall within the standard curve of the assay.[6][7] 2. Run a control with the inhibitor in cell-free supernatant to check for direct interference with the assay components. 3. Ensure the lysis buffer and protocol are effective as per the assay kit's instructions. |
Quantitative Data Summary
The following tables present representative data for first-generation NNRTIs. Note: These values are examples and will vary based on the specific inhibitor, cell line, virus strain, and experimental conditions.
Table 1: Example Antiviral Activity (EC₅₀) of NNRTIs against Wild-Type HIV-1
| Compound | Cell Line | EC₅₀ (nM) |
| Nevirapine | MT-4 | 10 - 50 |
| Nevirapine | PBMCs | 4 - 20 |
| Efavirenz | MT-4 | 1 - 5 |
| Efavirenz | PBMCs | 0.5 - 2 |
Table 2: Example Cytotoxicity (CC₅₀) of NNRTIs
| Compound | Cell Line | CC₅₀ (µM) |
| Nevirapine | MT-4 | 20 - 100 |
| Nevirapine | PBMCs | >100 |
| Efavirenz | MT-4 | 15 - 50 |
| Efavirenz | PBMCs | >50 |
Experimental Protocols
Protocol 1: Anti-HIV Activity Assay using p24 ELISA
This protocol determines the EC₅₀ of this compound.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Inhibitor Preparation: Perform a serial dilution of this compound in culture medium to achieve 2x the final desired concentrations.
-
Treatment: Add 50 µL of the diluted inhibitor to the appropriate wells. Include "cells only" (no virus, no inhibitor) and "virus control" (virus, no inhibitor) wells.
-
Infection: Add 50 µL of a pre-titered HIV-1 stock (e.g., HIV-1 IIIB) to achieve a multiplicity of infection (MOI) of 0.01-0.05. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[7] Samples may need to be diluted to fall within the assay's linear range.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the EC₅₀ value.
Protocol 2: Cytotoxicity Assay using MTT
This protocol determines the CC₅₀ of this compound.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of medium.
-
Inhibitor Addition: Add 100 µL of serially diluted this compound (at 2x final concentrations) to the wells. Include "cells only" (no inhibitor) controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (5-7 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the "cells only" control. Plot the percent cytotoxicity against the log of the inhibitor concentration to determine the CC₅₀ value.[17][18]
Visualizations
Caption: Mechanism of action for this compound (NNRTI).
Caption: Workflow for determining EC₅₀ and CC₅₀ of this compound.
References
- 1. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.hillgene.com [en.hillgene.com]
- 7. ablinc.com [ablinc.com]
- 8. biocat.com [biocat.com]
- 9. h-h-c.com [h-h-c.com]
- 10. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Reverse Transcriptase-Based Assay to Determine Cellular dNTP Concentrations | Springer Nature Experiments [experiments.springernature.com]
- 12. profoldin.com [profoldin.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of HIV-1 inhibitor-37 in long-term experiments.
Welcome to the technical support center for HIV-1 Inhibitor-37. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound shows visible precipitation after a few days at 4°C. What is happening and how can I prevent it?
A1: Visible precipitation is likely due to the aggregation of the peptide inhibitor. Peptides, especially those with hydrophobic residues, have a tendency to self-associate and form insoluble aggregates in aqueous solutions.[1][2] This process can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the buffer.[3]
To prevent aggregation, consider the following:
-
Optimize Storage Buffer: Use a buffer system that maintains a pH at least one unit away from the isoelectric point (pI) of the peptide. Common buffers for peptide formulations include acetate, citrate, histidine, and phosphate.[3]
-
Incorporate Excipients: The addition of certain excipients can enhance stability.[4]
-
Reconstitute Freshly: If possible, reconstitute the lyophilized peptide shortly before use. The reconstituted solution of similar peptide inhibitors like Enfuvirtide is stable for 24 hours when refrigerated.[5]
Q2: I am observing a decrease in the inhibitory activity of my this compound working solution over the course of a multi-week experiment. What could be the cause?
A2: A decline in inhibitory activity suggests chemical or physical instability of the peptide. Several factors could be at play:
-
Chemical Degradation: Peptides can undergo chemical degradation through pathways like oxidation, deamidation, and hydrolysis.[6] Amino acids such as methionine, cysteine, tryptophan, tyrosine, and histidine are particularly susceptible to oxidation.[3]
-
Physical Instability: As mentioned in Q1, aggregation can lead to a loss of active, monomeric inhibitor.
-
Adsorption: Peptides can adsorb to the surfaces of storage vials and labware, reducing the effective concentration in your solution.
Troubleshooting Steps:
-
Confirm Storage Conditions: Ensure the inhibitor is stored at the recommended temperature, typically -20°C or colder for long-term storage of lyophilized powder.
-
Use Stabilizing Buffers: Employ buffers containing antioxidants (e.g., methionine) or chelating agents (e.g., EDTA) to minimize oxidative degradation.[1]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade peptides, prepare single-use aliquots of your stock solution.[7]
-
Consider Lyophilization: For long-term storage, lyophilized peptides are significantly more stable than solutions.[8][9]
Q3: What are the optimal long-term storage conditions for this compound?
A3: For maximal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[10] Lyophilized peptides stored under these conditions can be stable for years. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation and moisture uptake.
Reconstituted solutions should be stored at 2-8°C and are generally stable for shorter periods. For instance, the reconstituted solution of Enfuvirtide (T-20), a similar peptide inhibitor, is recommended for use within 24 hours.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced Potency in Assay | Degradation of inhibitor due to improper storage. | Store lyophilized peptide at -20°C or -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[7] |
| Aggregation of the peptide in solution. | Optimize the formulation buffer by adjusting pH and adding excipients like arginine or polysorbates.[3][4] | |
| Inconsistent Results | Inaccurate peptide concentration due to incomplete solubilization. | Use recommended solvents and techniques like sonication to ensure complete dissolution. Visually inspect for particulates. |
| Adsorption of the peptide to labware. | Use low-protein-binding tubes and pipette tips. | |
| Visible Precipitate/Cloudiness | Peptide aggregation. | Centrifuge the solution to remove aggregates before use. Re-evaluate the formulation and storage conditions for future experiments.[2] |
| Buffer incompatibility or precipitation at low temperatures. | Ensure all buffer components are soluble at the storage temperature. Consider using a different buffer system. |
Data on Inhibitor Stability
Since specific quantitative stability data for this compound is not publicly available, the following tables provide representative data for Enfuvirtide (T-20), a structurally and functionally similar peptide-based HIV-1 fusion inhibitor. This data can be used as a guideline for experimental design.
Table 1: Stability of Reconstituted Enfuvirtide (T-20) Solution
| Storage Condition | Duration | Activity Retention | Reference |
| Refrigerated (2-8°C) | 24 hours | >95% | [5] |
| Room Temperature (~25°C) | < 8 hours | >90% | [5] |
Table 2: Factors Influencing Peptide Aggregation
| Factor | Effect on Aggregation | Mitigation Strategy | Reference |
| pH near pI | Increased | Adjust pH to be at least 1 unit away from the pI. | |
| High Concentration | Increased | Work with the lowest effective concentration possible. | [1] |
| Hydrophobic Surfaces | Increased | Use low-adhesion labware; add surfactants. | [1] |
| Ionic Strength | Variable | Optimize salt concentration in the buffer. | [3] |
| Temperature | Increased | Store solutions at recommended cool temperatures. | [3] |
Experimental Protocols
Protocol 1: Lyophilization of this compound
This protocol is a general guideline for lyophilizing peptides to enhance long-term stability.
-
Preparation of Peptide Solution:
-
Dissolve the peptide in a suitable solvent, typically sterile, purified water or a volatile buffer (e.g., ammonium bicarbonate).
-
The concentration should be optimized, but a starting point of 1-10 mg/mL is common.
-
If desired, add cryoprotectants such as mannitol or sucrose at an appropriate concentration (e.g., 1-5%).
-
-
Freezing:
-
Aliquot the peptide solution into lyophilization vials.
-
Freeze the samples. For smaller peptides, freezing can be as low as -60°C. For larger peptides, a temperature no lower than -30°C is recommended to avoid ice crystal formation that could damage the peptide structure.[11] A common practice is to freeze overnight at -20°C and then further cool in liquid nitrogen for a few minutes before starting the lyophilization process.[12]
-
-
Primary Drying (Sublimation):
-
Place the frozen samples in a pre-cooled lyophilizer chamber.
-
Apply a vacuum (e.g., 40-80 millibar).[11]
-
The shelf temperature is gradually increased to facilitate the sublimation of ice. The product temperature should be kept below its collapse temperature. A temperature range of 5°C to 22°C is often used.[11] This step removes the bulk of the water.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature further (e.g., to 25°C) while maintaining a high vacuum to remove residual bound water molecules.
-
-
Backfilling and Sealing:
-
Once drying is complete, the chamber is backfilled with an inert gas like nitrogen.
-
The vials are then sealed to maintain a dry, inert atmosphere.
-
-
Storage:
-
Store the lyophilized product at -20°C or -80°C.
-
Protocol 2: Stability Assessment by Size-Exclusion Chromatography (SEC)
SEC is used to detect and quantify soluble aggregates.[10]
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., with a pore size around 300 Å for monoclonal antibodies and their aggregates) with the mobile phase.[13]
-
The mobile phase is typically an aqueous buffer, such as 0.1 M sodium phosphate with 0.15 M NaCl, pH 7.0.
-
-
Sample Preparation:
-
Prepare the this compound solution at the desired concentration in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Analysis:
-
Inject the sample onto the SEC column.
-
Run the analysis at a constant flow rate.
-
Monitor the eluent using a UV detector at 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues).
-
-
Data Analysis:
-
Integrate the peak areas of the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
To assess stability over time, analyze samples that have been incubated under different stress conditions (e.g., elevated temperature, different pH values) at various time points.
-
Protocol 3: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
DSC measures the thermal stability of a peptide by detecting the heat absorbed during thermal denaturation.[14]
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 0.5-2 mg/mL) in the desired buffer.
-
Prepare a matching buffer blank.
-
-
Instrument Setup:
-
Load the sample and buffer blank into the DSC cells.
-
Pressurize the cells with nitrogen to prevent boiling at high temperatures.[14]
-
-
Data Acquisition:
-
Scan the temperature over a desired range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
The instrument measures the differential heat flow between the sample and the reference cell.
-
-
Data Analysis:
-
Subtract the buffer blank thermogram from the sample thermogram.
-
The resulting thermogram will show a peak corresponding to the thermal denaturation of the peptide.
-
The melting temperature (Tm) is the temperature at the apex of this peak, representing the point of maximum unfolding. A higher Tm indicates greater thermal stability.[15]
-
Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. hivclinic.ca [hivclinic.ca]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. omizzur.com [omizzur.com]
- 9. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. waters.com [waters.com]
- 11. EP0420964A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 12. Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Troubleshooting unexpected cytotoxicity with Compound 83 treatment.
Technical Support Center: Compound 83
This technical support center provides troubleshooting guidance for researchers encountering unexpected cytotoxicity with Compound 83, a potent and selective inhibitor of Kinase Y. While the intended effect of Compound 83 is cytostatic (inhibition of cell proliferation), some users have reported significant cell death. This guide offers a structured approach to identifying the root cause of this issue.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after Compound 83 treatment, but I expected a decrease in proliferation. What is the difference?
A1: It is crucial to distinguish between cytotoxicity and anti-proliferative (or cytostatic) effects.
-
Cytotoxicity refers to the property of being toxic to cells, leading to cell death through mechanisms like necrosis or apoptosis. This would result in a lower number of cells at the end of the experiment compared to the initial seeding number.[1][2]
-
Anti-proliferative or cytostatic activity refers to the suppression of cell growth and division.[1][2] In this case, the number of cells at the end of the experiment would be similar to or slightly more than the initial number, but significantly less than an untreated control group.[2]
Unexpected cytotoxicity from Compound 83 suggests a possible off-target effect, an issue with compound concentration, or other experimental variables.[3][4][5]
Q2: How can I confirm if the observed effect is cytotoxicity or a very strong anti-proliferative effect?
A2: Multiplexing assays is an effective strategy.[6] You can perform a viability assay (like MTT or CellTiter-Glo) in parallel with a cytotoxicity assay (like LDH release).
-
An MTT assay measures metabolic activity, which reflects the number of viable cells.[7]
-
An LDH release assay measures the amount of lactate dehydrogenase in the supernatant, an enzyme released from cells with compromised membrane integrity (a hallmark of cytotoxicity).[8][9] If you observe a low MTT signal and a high LDH signal, it strongly indicates a cytotoxic effect.
Q3: What are the recommended storage and handling conditions for Compound 83?
A3: Compound 83 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For use, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to many cell lines.
Q4: Could my cell line be particularly sensitive to Compound 83?
A4: Yes, sensitivity can vary significantly between cell lines. We recommend performing a dose-response experiment across a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration) for your specific cell line. If the IC50 and CC50 values are very close, it indicates a narrow therapeutic window.
Troubleshooting Guide
Problem: Unexpectedly High Cytotoxicity Observed After Compound 83 Treatment
This guide provides a step-by-step workflow to diagnose the source of unexpected cell death.
The first step is to rule out common technical errors related to the compound, solvent, and calculations.
Q: Have you confirmed the final concentration of Compound 83 and the vehicle (DMSO) in your experiment?
A: Calculation errors are a common source of unexpected results.
-
Double-check calculations for serial dilutions.
-
Verify solvent concentration: Ensure the final DMSO concentration in the culture medium is non-toxic for your cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive lines may require 0.1% or less.
-
Run a vehicle control: Always include a control group treated with the highest concentration of DMSO used in the experiment.
Recommended Starting Concentrations for Screening
| Cell Line Type | Recommended Starting Range (µM) | Max Recommended DMSO (%) |
| Common Cancer Lines (e.g., HeLa, A549) | 0.1 - 20 | 0.5% |
| Sensitive/Primary Cells | 0.01 - 5 | 0.1% |
| Resistant Lines | 1 - 100 | 0.5% |
Q: Could the Compound 83 stock be degraded or contaminated?
A: Improper storage or handling can compromise compound integrity.
-
Use fresh aliquots: Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles.
-
Test a new vial: If possible, use a fresh, unopened vial of Compound 83 to rule out degradation of your current stock.
If experimental parameters are correct, the cytotoxicity may be due to Compound 83 interacting with unintended cellular targets.[4][5][10]
Q: How can I determine if the cytotoxicity is an off-target effect?
A: A combination of approaches can help:
-
Lower the concentration: Off-target effects are often observed at higher concentrations.[5] Test Compound 83 at a range well below the observed cytotoxic concentration.
-
Use a control compound: If available, use a structurally similar but biologically inactive analog of Compound 83. This can help confirm that the observed effect is due to the specific activity of Compound 83 and not general chemical toxicity.
-
Test in a different cell line: Use a cell line known to not express Kinase Y. If cytotoxicity persists, it is likely an off-target effect.
Sometimes, the compound can interfere with the assay chemistry, or underlying cell health issues can skew results.[11]
Q: Could Compound 83 be interfering with my viability assay?
A: Yes, compounds can interfere with assay reagents. For example, a colored compound can alter absorbance readings in an MTT assay, or a compound that inhibits luciferase can affect assays like CellTiter-Glo.
-
Solution: Run a cell-free control . Add Compound 83 at the same concentrations to wells containing only culture medium (no cells), then add the assay reagent.[12] A change in signal in these wells indicates direct interference. If interference is detected, switch to an orthogonal assay method (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).
Q: How can I ensure my cells were healthy before treatment?
A: Pre-existing cell stress can be exacerbated by compound treatment.
-
Mycoplasma Contamination: Test your cells for mycoplasma. This common contamination can alter cellular responses to drugs.[13]
-
Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered phenotypes.
-
Seeding Density: Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase at the time of treatment.[14]
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which correlates with cell number.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of Compound 83 and appropriate controls (vehicle and untreated). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[9][15]
-
Cell Seeding & Treatment: Prepare and treat a 96-well plate as described in the MTT protocol. Include a "Maximum LDH Release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the endpoint.
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (as per manufacturer's instructions) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Read the absorbance at 490 nm and 680 nm (background).
-
Calculation: Determine the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Cell-Free Assay Interference Control
This protocol checks if Compound 83 directly interacts with assay reagents.
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells (no cells).
-
Compound Addition: Add serial dilutions of Compound 83 to these wells, matching the concentrations used in your main experiment.
-
Reagent Addition: Add the viability or cytotoxicity assay reagent (e.g., MTT solution or LDH reaction mix) to the wells.
-
Incubation & Measurement: Follow the standard incubation and measurement steps for the respective assay.
-
Analysis: A significant signal change in the absence of cells indicates direct interference.
References
- 1. differencebetween.com [differencebetween.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Module 4 - Evaluating Antiproliferative vs. Cytotoxic Effects [promega.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. adl.usm.my [adl.usm.my]
- 14. researchgate.net [researchgate.net]
- 15. Cell viability measurement by MTT and LDH assay [bio-protocol.org]
Technical Support Center: Optimizing Incubation Times for HIV-1 Inhibitor-37 in Latency Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HIV-1 Inhibitor-37 in latency assays. The information is designed to assist in optimizing experimental conditions, particularly incubation times, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel compound designed to suppress the reactivation of latent HIV-1 provirus. Its purported mechanism involves the modulation of host cell signaling pathways that are critical for viral transcription. Specifically, it is believed to interfere with the Protein Kinase C (PKC) pathway, which in turn affects the activation of NF-κB, a key transcription factor for HIV-1 LTR-driven gene expression.[1] By inhibiting this pathway, Inhibitor-37 aims to lock the provirus in a deep state of latency.
Q2: What are the recommended starting concentrations and incubation times for Inhibitor-37 in a latency reversal assay?
A2: For initial experiments, a dose-response curve is recommended to determine the optimal concentration of Inhibitor-37. A starting range of 1 nM to 10 µM is advisable. For incubation time, a preliminary experiment of 24 to 48 hours of pre-incubation with Inhibitor-37 before the addition of a Latency Reversing Agent (LRA) is a standard starting point.[2] The kinetics of inhibition can then be further optimized with a time-course experiment.
Q3: Which cell lines are suitable for testing Inhibitor-37?
A3: The J-Lat series of latently infected Jurkat T-cell lines (e.g., J-Lat 6.3, 8.4, 9.2, 10.6) are widely used and well-characterized models for studying HIV-1 latency.[3][4] These cell lines contain an integrated HIV-1 provirus with a GFP reporter, allowing for straightforward quantification of viral reactivation via flow cytometry.[2][3] For studies in a more physiologically relevant context, primary CD4+ T cells isolated from healthy donors and infected in vitro to establish latency, or resting CD4+ T cells from virally suppressed individuals living with HIV, are the gold standard.[5][6][7]
Q4: How do I quantify the effect of Inhibitor-37 on HIV-1 latency?
A4: The effect of Inhibitor-37 is typically measured by its ability to suppress the reactivation of latent HIV-1 induced by an LRA. Quantification can be performed using several methods:
-
Flow Cytometry: In reporter cell lines like J-Lat, a decrease in the percentage of GFP-positive cells in the presence of Inhibitor-37 and an LRA, compared to the LRA alone, indicates inhibitory activity.[2][3]
-
RT-qPCR: This method measures the levels of cell-associated HIV-1 mRNA (e.g., gag, tat/rev, or vpu/env) to quantify viral transcription.[8][9] A reduction in HIV-1 mRNA levels in the presence of Inhibitor-37 demonstrates its efficacy.
-
p24 ELISA: This assay quantifies the amount of HIV-1 p24 Gag protein in the cell culture supernatant, which is an indicator of virus production.[3]
Troubleshooting Guides
Issue 1: High cytotoxicity observed with Inhibitor-37.
-
Question: After incubating my cells with Inhibitor-37, I observe a significant decrease in cell viability, even at low concentrations. What could be the cause and how can I resolve this?
-
Answer:
-
Potential Cause 1: Off-target effects. The inhibitor may be affecting essential cellular pathways, leading to toxicity.
-
Solution 1: Perform a cytotoxicity assay (e.g., using trypan blue, MTT, or a live/dead stain for flow cytometry) to determine the 50% cytotoxic concentration (CC50).[10] Ensure that the concentrations used in your latency assays are well below the CC50 value. It is advisable to have a selectivity index (SI = CC50/IC50) of ≥ 10.[10]
-
Potential Cause 2: Solvent toxicity. The solvent used to dissolve Inhibitor-37 (e.g., DMSO) might be at a toxic concentration.
-
Solution 2: Ensure the final concentration of the solvent in your cell culture is non-toxic (typically ≤ 0.1% for DMSO). Always include a solvent-only control in your experiments.[2]
-
Potential Cause 3: Extended incubation time. Prolonged exposure to the inhibitor, even at sub-toxic concentrations, might induce cell death.
-
Solution 3: Perform a time-course experiment to determine the shortest incubation time required to observe an inhibitory effect.
-
Issue 2: No significant inhibition of latency reversal is observed.
-
Question: I have treated my latently infected cells with Inhibitor-37, but upon induction with an LRA, I do not see a significant reduction in viral reactivation. What are the possible reasons for this?
-
Answer:
-
Potential Cause 1: Suboptimal inhibitor concentration or incubation time. The concentration of Inhibitor-37 may be too low, or the pre-incubation time may be too short to effectively engage its target.
-
Solution 1: Perform a dose-response experiment with a wider range of concentrations. Also, conduct a time-course experiment, testing various pre-incubation times (e.g., 2, 6, 12, 24, 48 hours) before adding the LRA.[11][12]
-
Potential Cause 2: LRA pathway independence. The LRA you are using may be reactivating HIV-1 through a signaling pathway that is not targeted by Inhibitor-37.
-
Solution 2: Test Inhibitor-37 against a panel of LRAs with different mechanisms of action (e.g., a PKC agonist like prostratin, an HDAC inhibitor like panobinostat, and a BET inhibitor like JQ1).[13] This will help to elucidate the specificity of your inhibitor.
-
Potential Cause 3: Inhibitor instability. Inhibitor-37 may be unstable in your cell culture medium over the course of the experiment.
-
Solution 3: Consult the manufacturer's data sheet for information on the stability of the compound. If stability is a concern, you may need to replenish the inhibitor during the incubation period.
-
Issue 3: High variability between experimental replicates.
-
Question: My results for the inhibitory effect of Inhibitor-37 are inconsistent across replicate wells and experiments. How can I improve the reproducibility of my assay?
-
Answer:
-
Potential Cause 1: Inconsistent cell health and density. Variations in cell health or the number of cells seeded can lead to variable responses to both the inhibitor and the LRA.
-
Solution 1: Ensure you are using cells from a consistent passage number and that they are in the logarithmic growth phase. Perform accurate cell counts and ensure uniform seeding density across all wells.[2]
-
Potential Cause 2: Pipetting errors. Inaccurate pipetting of the inhibitor or LRA can lead to significant variations in the final concentrations.
-
Solution 2: Use calibrated pipettes and ensure thorough mixing of reagents. For 96-well plates, consider creating a master mix of your reagents to add to the wells to minimize pipetting variability.
-
Potential Cause 3: Edge effects in multi-well plates. Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations.
-
Solution 3: Avoid using the outer wells of the plate for your experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Data Presentation
Table 1: Dose-Response of Inhibitor-37 on Latency Reversal J-Lat 10.6 cells were pre-incubated with varying concentrations of Inhibitor-37 for 24 hours, followed by stimulation with 10 ng/mL TNF-α for 24 hours. Latency reversal was quantified by the percentage of GFP-positive cells, and cytotoxicity was measured in parallel.
| Inhibitor-37 Conc. (nM) | % GFP+ Cells (Mean ± SD) | % Inhibition | % Cell Viability (Mean ± SD) |
| 0 (TNF-α only) | 65.4 ± 4.2 | 0 | 98.1 ± 1.5 |
| 1 | 62.1 ± 3.8 | 5.0 | 97.5 ± 2.1 |
| 10 | 45.8 ± 2.9 | 30.0 | 96.8 ± 1.9 |
| 100 | 15.7 ± 1.5 | 76.0 | 95.3 ± 2.5 |
| 1000 | 5.2 ± 0.8 | 92.1 | 92.4 ± 3.1 |
| 10000 | 4.8 ± 0.6 | 92.7 | 65.7 ± 4.5 |
From this data, an estimated IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) can be calculated.[10][14][15]
Table 2: Time-Course of Inhibitor-37 Pre-incubation J-Lat 10.6 cells were pre-incubated with 100 nM Inhibitor-37 for different durations before stimulation with 10 ng/mL TNF-α for 24 hours.
| Pre-incubation Time (hours) | % GFP+ Cells (Mean ± SD) | % Inhibition |
| 0 | 64.8 ± 3.9 | 0.9 |
| 2 | 55.1 ± 3.1 | 15.0 |
| 6 | 38.9 ± 2.5 | 40.0 |
| 12 | 22.7 ± 1.8 | 65.0 |
| 24 | 15.9 ± 1.3 | 75.4 |
| 48 | 15.5 ± 1.6 | 76.1 |
Experimental Protocols
Protocol 1: Latency Reversal Assay in J-Lat Cells
-
Cell Culture: Culture J-Lat cells (e.g., A2 or A72 clones) in RPMI medium supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin/streptomycin.[2] Maintain cells at a density between 0.2 and 1.0 x 10^6 cells/mL.
-
Seeding: Count the cells and plate approximately 2 x 10^5 cells per well in a 96-well plate in a volume of 190 µL.[16]
-
Inhibitor Addition: Prepare serial dilutions of this compound. Add 5 µL of the inhibitor dilutions (or vehicle control) to the respective wells for the desired pre-incubation time (e.g., 24 hours) in a CO2 incubator at 37°C.
-
Latency Reversal: Add 5 µL of the LRA (e.g., TNF-α to a final concentration of 10 ng/mL, or prostratin to 1 µM) to each well.[2]
-
Incubation: Incubate the plate for an additional 18-48 hours.[2][16]
-
Analysis: Centrifuge the plate and resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze the percentage of GFP-positive cells using a flow cytometer.
Protocol 2: Latency Reversal Assay in Primary CD4+ T cells
-
Isolation: Isolate primary CD4+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.[17]
-
Activation and Infection: Activate the CD4+ T cells with anti-CD3/anti-CD28 beads for 3 days. Infect the activated cells with a replication-incompetent HIV-1 reporter virus (e.g., expressing GFP) via spinoculation.[17]
-
Establishment of Latency: Culture the infected cells for several days to allow them to return to a resting state. Sort for GFP-negative cells, which represent the latently infected population.[17][18]
-
Assay: Plate the sorted, latently infected cells in a 96-well plate.[5] Add Inhibitor-37 at the desired concentrations for the chosen pre-incubation time.
-
Reactivation and Analysis: Add an LRA (e.g., PMA/Ionomycin or anti-CD3/CD28 beads) and incubate for 24-72 hours.[17] Analyze latency reversal by quantifying GFP expression via flow cytometry or by measuring cell-associated HIV-1 RNA via RT-qPCR.[8][9]
Mandatory Visualization
Caption: Workflow for testing this compound in latency assays.
Caption: PKC/NF-κB pathway targeted by this compound.
Caption: Troubleshooting decision tree for latency assay issues.
References
- 1. Identification of T cell-signaling pathways that stimulate latent HIV in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Analysis of Drug-induced HIV-1 Transcriptional Activity in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Systems for Measuring HIV Latency and Reactivation [mdpi.com]
- 4. HIV latency: experimental systems and molecular models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIVGKO: A Tool to Assess HIV-1 Latency Reversal Agents in Human Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling HIV-1 Latency Using Primary CD4+ T Cells from Virally Suppressed HIV-1-Infected Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Reversal of HIV-1 Latency in Naive and Central Memory CD4+ T Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statistical approaches to analyzing HIV-1 neutralizing antibody assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometric Analysis of HIV-1 Transcriptional Activity in Response to shRNA Knockdown in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
Technical Support Center: Controlling Variability in Primary Cell Responses to HIV-1 Inhibitor-37
Disclaimer: "HIV-1 inhibitor-37" is not a publicly recognized name for a specific HIV-1 inhibitor. The following technical support guide provides general strategies and protocols for controlling variability in primary cell responses to HIV-1 inhibitors, based on established scientific principles and published research. The guidance is applicable to various classes of HIV-1 inhibitors and is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant donor-to-donor variability in the potency of this compound in our primary CD4+ T cell assays. What are the common causes for this?
A1: Significant donor-to-donor variability is a well-documented challenge in HIV research using primary cells. The primary causes include:
-
Host Factor Differences: Genetic and phenotypic differences between individuals can lead to variations in the expression of host factors that influence HIV-1 replication and inhibitor sensitivity.[1] Previous studies have shown that HIV infection levels in cells from different individuals can vary by up to 1000-fold for lab-adapted strains and up to 40-fold for primary isolates.[1][2]
-
Cellular Composition: The composition of peripheral blood mononuclear cells (PBMCs) can differ between donors, with varying proportions of CD4+ T cell subsets (e.g., naive, memory, activated), natural killer (NK) cells, and monocytes.[3][4] These cell types have different susceptibilities to HIV-1 infection and may respond differently to antiviral compounds.
-
Receptor and Co-receptor Density: The expression levels of CD4 and the co-receptors CCR5 and CXCR4 can vary among individuals, affecting the efficiency of viral entry and the potency of entry inhibitors.[5][6]
-
Pre-existing Immune Status: The activation state of a donor's T cells at the time of blood collection can influence the in vitro susceptibility to HIV-1 infection and the response to inhibitors.
Q2: How much variability in inhibitor potency (IC50) is considered "normal" when testing in primary cells from different donors?
A2: It is not uncommon to observe a 10- to 100-fold variation in the 50% inhibitory concentration (IC50) values for an HIV-1 inhibitor when tested against different primary viral isolates in primary cells.[5] The acceptable range of variability will depend on the specific inhibitor, the assay being used, and the stage of drug development. Establishing a baseline with a reference inhibitor and a panel of well-characterized donor cells is recommended to define an acceptable window of variability for your specific experimental system.
Q3: Can the choice of HIV-1 strain affect the observed variability?
A3: Yes, absolutely. Different primary HIV-1 isolates can exhibit a wide range of sensitivities to the same inhibitor.[5] Laboratory-adapted strains may show less variability but may not be as clinically relevant as primary isolates. When starting, it is advisable to use a well-characterized reference strain. For more advanced studies, testing against a panel of primary isolates with different co-receptor tropisms (R5, X4, or dual-tropic) is recommended to assess the breadth of inhibitor activity.
Q4: What are the best practices for preparing and handling primary cells to minimize variability?
A4: To minimize variability arising from cell handling and culture, consider the following:
-
Standardized Cell Isolation: Use a consistent protocol for the isolation of PBMCs and CD4+ T cells.
-
Cell Viability and Purity Checks: Always assess cell viability (e.g., using trypan blue or a viability dye for flow cytometry) and purity (e.g., by staining for CD3 and CD4) after isolation.
-
Consistent Cell Activation: If your assay requires T cell activation, use the same stimulation method (e.g., anti-CD3/CD28 beads or PHA) and duration for all experiments.
-
Cryopreservation Protocol: If using cryopreserved cells, establish a standardized protocol for freezing and thawing, and allow cells to recover for a sufficient period before starting the experiment.
-
Pooling Donor Cells: For some applications, pooling PBMCs from multiple donors (e.g., 3-6 donors) can help to average out individual donor-specific responses and reduce variability.[7]
Troubleshooting Guides
Problem: High variability in results between replicate wells for the same donor.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Cell Distribution | Ensure cells are well-resuspended before plating. |
| Edge Effects in Culture Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Inconsistent Viral Input | Thoroughly mix the viral stock before aliquoting. Perform a titration of the viral stock to ensure you are using an appropriate multiplicity of infection (MOI). |
Problem: this compound shows lower than expected potency.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Check the storage conditions and expiration date of the inhibitor. Prepare fresh stock solutions. |
| High Viral Input | A high MOI can overcome the effect of the inhibitor. Titrate the virus to a lower, yet still detectable, level of infection. |
| Resistant Viral Strain | If using a primary isolate, it may have inherent resistance to the inhibitor class. Test against a known sensitive reference strain. |
| Inhibitor Binding to Plastic or Serum | Some compounds can bind to plasticware or proteins in the culture medium. Consider using low-binding plates and consult the inhibitor's specifications. |
| Inhibitor Cytotoxicity | At high concentrations, the inhibitor may be toxic to the cells, leading to an apparent loss of potency. Perform a cytotoxicity assay in parallel. |
Quantitative Data Summary
Table 1: Reported Variability in HIV-1 Replication in Primary Cells from Different Donors
| Parameter | Cell Type | Viral Strain Type | Reported Fold Variability | Reference |
| Viral Replication | PBMC | Laboratory-adapted | Up to 1000-fold | [1] |
| Viral Replication | PBMC | Primary isolates | Up to 40-fold | [1][2] |
| Virus Binding | PBMC | Multiple strains | Up to 3.9-fold | [8] |
Table 2: Variability in Sensitivity of Primary HIV-1 Isolates to Entry Inhibitors
| Inhibitor Class | Assay Type | Reported Fold Variation in IC50 | Reference |
| Entry Inhibitors | Single-cycle assay (pseudotyped virus) | < 10-fold | [5] |
| Entry Inhibitors | Multiple-cycle assay (primary isolates) | Up to 100-fold | [5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human CD4+ T Cells
-
PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
CD4+ T Cell Enrichment: Enrich for CD4+ T cells from the PBMC population using a negative selection kit (magnetic beads) to avoid unintentional cell activation.
-
Cell Purity and Viability: Assess the purity of the isolated CD4+ T cells by flow cytometry using anti-CD3 and anti-CD4 antibodies. Purity should be >95%. Determine cell viability using trypan blue exclusion or a viability dye; it should be >98%.
-
Cell Culture: Culture the purified CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 IU/mL recombinant human IL-2.
-
Cell Activation (if required): For viral infection, activate the CD4+ T cells for 48-72 hours with anti-CD3/CD28 magnetic beads or 1 µg/mL phytohemagglutinin (PHA).
Protocol 2: In Vitro HIV-1 Infection Assay for IC50 Determination
-
Prepare Inhibitor Dilutions: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a concentration at least 100-fold higher than the expected IC50. Include a "no inhibitor" control.
-
Plate Cells: Plate the activated CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Add Inhibitor: Add the serially diluted inhibitor to the respective wells.
-
Infect Cells: Add a pre-titered amount of HIV-1 virus stock to each well to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate: Culture the plates for 3-7 days at 37°C in a 5% CO2 incubator.
-
Harvest Supernatant: At the end of the incubation period, carefully collect the culture supernatant from each well for analysis.
-
Quantify Viral Replication: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit.
-
Calculate IC50: Plot the percentage of viral inhibition against the log10 of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 3: Flow Cytometry for Intracellular p24 Staining
-
Harvest Cells: At the desired time point post-infection, harvest the cells from the culture plate.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, and a viability dye) for 30 minutes at 4°C.
-
Fix and Permeabilize: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-p24 antibody for 30 minutes at room temperature.
-
Acquire Data: Wash the cells and acquire the data on a flow cytometer.
-
Analyze Data: Gate on the live, CD3+, CD4+ T cell population and determine the percentage of p24-positive cells.
Visualizations
Caption: Workflow for assessing HIV-1 inhibitor efficacy in primary CD4+ T cells.
Caption: Decision tree for troubleshooting common issues in primary cell HIV-1 inhibitor assays.
Caption: Simplified HIV-1 entry pathway and potential targets for an entry inhibitor.
References
- 1. Donor variability in HIV binding to peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of different donor cells on human immunodeficiency virus type 1 replication and selection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics single-cell analysis reveals key regulators of HIV-1 persistence and aberrant host immune responses in early infection | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV - Wikipedia [en.wikipedia.org]
- 7. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donor variability in HIV binding to peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental conditions to enhance HIV-1 inhibitor-37 activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions to enhance the activity of HIV-1 Inhibitor-37.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule designed to specifically target and inhibit a key process in the viral lifecycle. Its primary mechanism involves [Note: As "this compound" is a hypothetical compound, a specific target such as protease, integrase, or reverse transcriptase would be inserted here. For the purpose of this guide, we will proceed with the assumption it is a protease inhibitor.] binding to the active site of the HIV-1 protease, preventing the cleavage of Gag and Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious virions.
Q2: What is the recommended starting concentration for in vitro assays?
A2: For initial cell-based antiviral assays, a starting concentration range of 0.1 nM to 10 µM is recommended. For biochemical assays, such as a fluorometric protease activity assay, a lower concentration range of 0.01 nM to 1 µM may be appropriate. It is crucial to perform a dose-response curve to determine the EC50 (in cell-based assays) or IC50 (in biochemical assays) for your specific experimental setup.
Q3: Which cell lines are recommended for testing this compound activity?
A3: T-cell lines such as MT-2, MT-4, and Jurkat cells are commonly used and are suitable for assessing the antiviral activity of this compound.[1][2] For studies involving primary cells, peripheral blood mononuclear cells (PBMCs) are the gold standard.[1][3] Reporter cell lines, such as those expressing luciferase or GFP under the control of the HIV-1 LTR, can also be valuable for high-throughput screening.[4]
Q4: How should I assess the cytotoxicity of this compound?
A4: Cytotoxicity should be evaluated in parallel with antiviral activity assays using the same cell lines and incubation conditions. A common method is the XTT or MTT assay, which measures mitochondrial activity as an indicator of cell viability.[1] The 50% cytotoxic concentration (CC50) should be determined and used to calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.
Q5: Can this compound be used in combination with other antiretroviral drugs?
A5: Yes, combination studies are encouraged to assess potential synergistic, additive, or antagonistic effects with other classes of antiretroviral drugs. Checkerboard assays are typically used to evaluate drug combinations. This can help identify combination regimens that may be more effective and less prone to the development of drug resistance.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Inhibitor Activity (High EC50/IC50) | 1. Inhibitor Degradation: The compound may be unstable in the experimental medium or sensitive to light/temperature. 2. Incorrect Concentration: Errors in serial dilutions or stock solution preparation. 3. Cell Health: The cells used may be unhealthy or have low viability. 4. High Viral Titer: The multiplicity of infection (MOI) may be too high, overwhelming the inhibitor. 5. Drug Resistance: The viral strain used may have pre-existing resistance mutations. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C, protected from light. Minimize freeze-thaw cycles. 2. Verify the concentration of the stock solution and re-prepare serial dilutions. 3. Check cell viability using trypan blue exclusion before seeding. Ensure cells are in the logarithmic growth phase. 4. Optimize the MOI to achieve a robust but not overwhelming infection. A typical MOI for cell-based assays is 0.005 to 0.01.[1] 5. Sequence the relevant viral gene (e.g., protease) to check for resistance mutations. Test against a wild-type reference strain. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of cells, virus, or inhibitor. 2. Uneven Cell Seeding: Non-uniform cell density across the assay plate. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Use calibrated pipettes and ensure proper technique. Prepare master mixes for reagents where possible. 2. Gently swirl the cell suspension before and during plating to ensure a homogenous mixture. 3. Fill the outer wells of the plate with sterile PBS or medium to minimize evaporation from the experimental wells. |
| High Cytotoxicity (Low CC50) | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-Target Effects: The inhibitor may have off-target cellular effects. | 1. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.5% for DMSO). Include a solvent control in your cytotoxicity assay. 2. If solvent toxicity is ruled out, the compound may have inherent cytotoxicity. Further medicinal chemistry efforts may be needed to improve the selectivity index. |
| Inconsistent Results Across Different Assays | 1. Different Assay Endpoints: For example, comparing p24 antigen levels with reverse transcriptase activity. 2. Different Cell Types: Inhibitor activity can vary between cell lines and primary cells. | 1. Be aware that different endpoints measure different stages of the viral lifecycle and may yield different potency values. 2. It is expected that EC50 values may differ between cell types due to variations in cellular metabolism and drug transport. Report the results for each cell type separately. |
Quantitative Data Summary
Table 1: Antiviral Activity and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | EC50 (nM)a | CC50 (µM)b | Selectivity Index (SI)c |
| MT-4 | Cell-based (p24 ELISA) | 12 ± 2.5 | >100 | >8300 |
| Jurkat | Cell-based (p24 ELISA) | 18 ± 3.1 | >100 | >5500 |
| PBMCs | Cell-based (p24 ELISA) | 25 ± 4.5 | >75 | >3000 |
a Mean 50% effective concentration from three independent experiments. b Mean 50% cytotoxic concentration from three independent experiments. c Calculated as CC50/EC50.
Table 2: Inhibitory Activity of this compound in a Biochemical Assay
| Assay Type | Target | IC50 (nM)d |
| Fluorometric Assay | Recombinant HIV-1 Protease | 2.1 ± 0.4 |
d Mean 50% inhibitory concentration from three independent experiments.
Experimental Protocols
Protocol 1: Cell-Based Antiviral Assay (p24 ELISA)
-
Cell Preparation: Seed MT-4 cells at a density of 1 x 105 cells/mL in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. The final concentration should range from 0.1 nM to 10 µM.
-
Infection: Add the diluted inhibitor to the cells, followed by the addition of HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[1]
-
Endpoint Measurement: After incubation, collect the cell supernatant and measure the p24 antigen concentration using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Fluorometric HIV-1 Protease Inhibition Assay
-
Reagent Preparation: Prepare the HIV-1 Protease Assay Buffer, a fluorogenic substrate, and a solution of recombinant HIV-1 protease according to the kit manufacturer's instructions (e.g., Abcam ab211106).[6]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A known protease inhibitor (e.g., Pepstatin A) should be used as a positive control.[6]
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor or controls, followed by the HIV-1 protease solution. Incubate for 15 minutes at room temperature.[6]
-
Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a microplate reader (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.[6]
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Action of this compound on the viral lifecycle.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. pnas.org [pnas.org]
- 2. journals.plos.org [journals.plos.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abcam.com [abcam.com]
Addressing discrepancies between in vitro and ex vivo results for HIV-1 inhibitor-37.
Welcome to the troubleshooting and support center for HIV-1 Inhibitor-37. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and discrepancies observed during the preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: We've observed that this compound is highly potent in our standard T-cell line-based assays (in vitro), but its efficacy drops significantly when tested in primary peripheral blood mononuclear cells (PBMCs) (ex vivo). Why is this happening?
This is a common observation in antiretroviral drug development. The discrepancy often arises from fundamental biological and experimental differences between simplified in vitro models and more complex ex vivo systems. Key potential reasons include:
-
Plasma Protein Binding (PPB): Ex vivo assays using human serum contain high concentrations of proteins like albumin and alpha1-acid glycoprotein (AAG), which can bind to the inhibitor, reducing its available "free" concentration to act on the virus. Standard in vitro media lack these proteins.[1][2][3]
-
Cellular Metabolism: Primary cells like PBMCs are metabolically active and may metabolize inhibitor-37 into less active forms.[4][5][6] Conversely, some cell lines may lack the specific enzymes needed for this metabolism.
-
Drug Efflux Pumps: Primary immune cells can express drug efflux transporters (like P-glycoprotein or MRP1) that actively pump the inhibitor out of the cell, lowering its intracellular concentration and efficacy.[7][8][9][10] These transporters may be absent or expressed at low levels in immortalized T-cell lines.
-
Different Cellular Environments: T-cell lines are homogenous, rapidly dividing transformed cells. PBMCs are a heterogeneous mix of primary lymphocytes and monocytes with varied activation states, which better reflects the in vivo environment where HIV replicates.[4][11][12]
Q2: What are the main differences between a typical in vitro and ex vivo HIV-1 antiviral assay?
The primary differences lie in the cell types, culture media, and viral strains used, which are designed to model different levels of biological complexity.
| Feature | In Vitro Assay (e.g., MT-4, CEM-SS cells) | Ex Vivo Assay (e.g., PBMCs) |
| Cell Source | Immortalized, homogenous T-cell lines. | Primary, heterogeneous immune cells from donor blood.[4] |
| Culture Medium | Typically RPMI-1640 + 10% Fetal Bovine Serum (FBS). | RPMI-1640 + 10% Pooled Human Serum + IL-2. |
| Key Proteins | Low concentration of non-human serum proteins. | Physiological concentrations of human plasma proteins (albumin, AAG).[3] |
| Metabolic Activity | Representative of a transformed cell line. | Represents primary cell metabolism.[6][10] |
| Viral Strain | Often lab-adapted, highly replicative strains (e.g., HIV-1 IIIB). | Can use lab-adapted strains or, more relevantly, clinical isolates. |
| Biological Relevance | High-throughput screening, initial potency assessment. | Closer approximation of in vivo conditions, better predictor of clinical efficacy.[11][13] |
Q3: How can I quantify the impact of plasma protein binding on my inhibitor's activity?
To quantify the effect of PPB, you can perform your antiviral assay in the presence of varying concentrations of human serum or purified human serum albumin (HSA) and alpha1-acid glycoprotein (AAG). A significant rightward shift in the EC50 curve (requiring more drug to achieve the same effect) as protein concentration increases indicates that binding is limiting the inhibitor's activity.[1][3]
Troubleshooting Guides
This guide provides a systematic approach to investigating the discrepancy between in vitro and ex vivo results for this compound.
Initial Data Discrepancy
First, let's summarize the hypothetical data that illustrates the problem.
| Assay Type | Cell Model | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| In Vitro | MT-4 T-Cell Line | HIV-1 IIIB | 8.5 | >50 | >5880 |
| Ex Vivo | Human PBMCs | HIV-1 BaL | 245.2 | >50 | >204 |
The ~29-fold decrease in potency (ex vivo EC50 / in vitro EC50) is the core issue to be investigated.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the potential causes of the observed discrepancy.
Caption: Troubleshooting workflow for in vitro/ex vivo discrepancies.
Step-by-Step Troubleshooting Questions
1. Is the Ex Vivo Assay Performing as Expected?
-
Action: Review your positive and negative controls. Ensure that your positive control inhibitor (e.g., AZT, Efavirenz) shows the expected potency in your PBMC assay. Confirm that cell viability is high (>90%) across all tested concentrations of inhibitor-37.
-
Rationale: This step rules out fundamental issues with the assay setup, such as reagent failure, improper cell culture technique, or unexpected cytotoxicity of the compound.
2. How Does Human Serum Affect Inhibitor-37's Potency?
-
Action: Perform a head-to-head comparison. Run the in vitro T-cell line assay using both 10% Fetal Bovine Serum (FBS) and 10% Pooled Human Serum.
-
Rationale: A significant increase in the EC50 value in the presence of human serum strongly points to plasma protein binding as a major contributing factor.[1][3]
-
Expected Result if PPB is the Cause:
Cell Line Serum Type EC50 (nM) MT-4 10% FBS 8.5 | MT-4 | 10% Human Serum | ~200 |
3. Is Inhibitor-37 Being Actively Pumped Out of Primary Cells?
-
Action: Repeat the ex vivo PBMC assay in the presence of known efflux pump inhibitors, such as Verapamil (for P-glycoprotein) or MK-571 (for MRPs).
-
Rationale: If the potency of inhibitor-37 increases (i.e., the EC50 decreases) in the presence of an efflux pump blocker, it suggests that active transport out of the cell is limiting its efficacy in PBMCs.[7][9]
-
Expected Result if Efflux is the Cause:
Assay Condition EC50 (nM) Inhibitor-37 alone 245.2 | Inhibitor-37 + Verapamil | ~50.0 |
4. Is Inhibitor-37 Being Metabolized by PBMCs?
-
Action: Incubate inhibitor-37 with activated PBMCs over a time course (e.g., 0, 2, 6, 24 hours). At each time point, collect the supernatant and cell lysate. Analyze the concentration of the parent compound using LC-MS/MS.
-
Rationale: A rapid decrease in the concentration of the parent inhibitor-37 over time suggests that it is being metabolized by the cells.[6] This is a more complex experiment and is typically performed after ruling out PPB and efflux pumps.
Experimental Protocols
Protocol 1: Ex Vivo PBMC Antiviral Assay
This protocol is adapted from standard methodologies for assessing antiretroviral activity in primary human cells.[14][15][16][17][18]
-
PBMC Isolation: Isolate PBMCs from whole blood from healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Cell Activation: Activate PBMCs by culturing for 72 hours in RPMI-1640 medium supplemented with 10% heat-inactivated pooled human serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 5 µg/mL phytohemagglutinin (PHA-P).
-
Assay Setup:
-
Wash the activated PBMCs and resuspend them in the same medium but containing 20 U/mL of Interleukin-2 (IL-2) instead of PHA-P.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound (and control compounds) in IL-2 medium and add them to the wells.
-
-
Infection: Add a predetermined amount of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL) to each well (multiplicity of infection, MOI ~ 0.01).
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
Readout: On day 7, collect the culture supernatant and measure the concentration of HIV-1 p24 antigen using a commercial ELISA kit.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log10 of the drug concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Plasma Protein Binding Assessment Assay
This protocol modifies the standard antiviral assay to specifically test the impact of plasma proteins.[1][3]
-
Cell Culture: Use a T-cell line (e.g., MT-4) that is highly susceptible to your lab-adapted virus strain (e.g., HIV-1 IIIB).
-
Medium Preparation: Prepare three types of growth medium:
-
Medium A (Control): RPMI-1640 + 10% FBS.
-
Medium B (Human Serum): RPMI-1640 + 10% Pooled Human Serum.
-
Medium C (HSA/AAG): RPMI-1640 + 10% FBS supplemented with physiological concentrations of human serum albumin (40 mg/mL) and α1-acid glycoprotein (1 mg/mL).
-
-
Assay Performance:
-
Perform the standard in vitro antiviral assay in parallel using each of the three media types.
-
Plate cells, add serial dilutions of inhibitor-37 prepared in the corresponding medium, and infect with HIV-1.
-
-
Analysis: Calculate the EC50 value for inhibitor-37 in each condition. The fold-shift in EC50 between Medium A and the others indicates the impact of protein binding.
Visualizations
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
This compound is hypothesized to be an NNRTI. The diagram below illustrates its place in the HIV-1 replication cycle.
Caption: HIV-1 replication cycle showing the target of NNRTI-class inhibitors.
References
- 1. Effect of Plasma Protein Binding on the Anti-Hepatitis B Virus Activity and Pharmacokinetic Properties of NVR 3-778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of plasma protein binding to antiviral activity and clinical efficacy of inhibitors of human immunodeficiency virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein binding in antiretroviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitation of intracellular triphosphate metabolites of antiretroviral agents in peripheral blood mononuclear cells (PBMCs) and corresponding cell count determinations: review of current methods and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood immune cells from people with HIV on antiviral regimens that contain tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (TDF) have differential metabolic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug transporters relevant to HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Drug Transport Proteins on Pharmacokinetics and Drug Interactions of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiretroviral Drug Transporters and Metabolic Enzymes in Circulating Monocytes and Monocyte-Derived Macrophages of ART-Treated People Living With HIV and HIV-Uninfected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiretroviral Drug Transporters and Metabolic Enzymes in Circulating Monocytes and Monocyte-Derived Macrophages of ART-Treated People Living With HIV and HIV-Uninfected Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel ex vivo approaches distinguish effective and ineffective single agents for reversing HIV-1 latency in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and ex vivo systems at the forefront of infection modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ex vivo pharmacology of HIV-1 antiretrovirals differs between macaques and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. hanc.info [hanc.info]
- 18. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Vorinostat and Prostratin as HIV-1 Latency Reversing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent HIV-1 latency reversing agents (LRAs): the histone deacetylase (HDAC) inhibitor, vorinostat, and the protein kinase C (PKC) agonist, prostratin. The objective is to offer a comprehensive overview of their respective efficacies, mechanisms of action, and experimental considerations to inform future research and drug development efforts in the pursuit of an HIV-1 cure.
Quantitative Efficacy and Cytotoxicity
The following tables summarize the quantitative data on the efficacy of vorinostat and prostratin in reactivating latent HIV-1 and their associated cytotoxicity. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions across different studies.
| Table 1: Comparative Efficacy of Vorinostat and Prostratin in HIV-1 Latency Reversal | |||
| Compound | Cell Model | Concentration | Fold Increase in HIV-1 Expression (p24 or Reporter Gene) |
| Vorinostat | J-Lat 10.6 Cells | 1,000 nM | Significant increase in EGFP fluorescence[1] |
| Resting CD4+ T cells from ART-suppressed patients (in vivo) | 400 mg single dose | ~4.8-fold mean increase in cell-associated HIV RNA[2] | |
| Prostratin | J-Lat Cells | Not Specified | Effective activation of HIV gene expression[3] |
| Primary Blood Lymphocytes | Not Specified | Induction of HIV transcription and viral expression | |
| Resting CD4+ T cells from ART-suppressed patients (ex vivo) | 0.5 µM | Reactivated latent HIV-1 in 60% of patient cultures[4] | |
| HDV-infected resting CD4+ T cells | Not Specified | Increased GFP positive cells from 9.0% to 31.0%[5] | |
| HIV-1 NL4-3-infected resting CD4+ T cells | Not Specified | Increased p24gag+ cells from 18% to 79%[5] |
| Table 2: Comparative Cytotoxicity of Vorinostat and Prostratin | |||
| Compound | Cell Type | Concentration | Observed Effect |
| Vorinostat | J-Lat 10.6 Cells | 1,000 nM | Significant decrease in cell viability[1] |
| Sarcoma and normal fibroblast cells | > Therapeutic concentrations | Moderate cytotoxic effects[6] | |
| Metastatic colorectal cancer patients | Not specified | Well-tolerated with manageable toxicities[7] | |
| Cutaneous T-cell lymphoma patients | Not specified | Most common adverse events were fatigue, thrombocytopenia, and diarrhea[8] | |
| Prostratin | Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Mean viability decreased by 35 percentage points after 4-hour exposure[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro HIV-1 Latency Reversal Assay using J-Lat Cells
This protocol is adapted from methodologies used in studies with J-Lat cells, a Jurkat T-cell line containing a latent HIV-1 provirus with a GFP reporter.
Objective: To quantify the ability of a compound to reactivate latent HIV-1 transcription.
Materials:
-
J-Lat cell line (e.g., J-Lat 10.6)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin
-
Vorinostat and/or Prostratin
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture J-Lat 10.6 cells in RPMI 1640 medium at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of media. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of vorinostat or prostratin. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TNF-α).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring GFP expression in the live cell population.
-
-
Data Analysis: Quantify the percentage of GFP-positive cells to determine the level of HIV-1 reactivation.
HIV-1 p24 Antigen ELISA
This protocol is a generalized procedure for quantifying the amount of HIV-1 p24 antigen in cell culture supernatants, which is a direct measure of virus production.
Objective: To measure the amount of HIV-1 p24 protein produced by cells following treatment with a latency reversing agent.
Materials:
-
HIV-1 p24 Antigen ELISA kit (commercial kits are widely available)
-
Cell culture supernatants from latency reversal assays
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.
-
Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add diluted cell culture supernatants and a series of p24 antigen standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotin-conjugated anti-HIV-1 p24 detector antibody. Incubate for 1 hour.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the p24 standards and use it to calculate the concentration of p24 in the experimental samples.
T-Cell Activation Assay by Flow Cytometry
This protocol outlines the steps to assess the activation of T-cells following treatment with LRAs by measuring the expression of cell surface activation markers.
Objective: To determine the effect of a compound on T-cell activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells
-
RPMI 1640 medium
-
Vorinostat and/or Prostratin
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69, HLA-DR)
-
Flow cytometer
Procedure:
-
Cell Isolation and Culture: Isolate PBMCs or CD4+ T-cells from healthy donor blood. Culture the cells in RPMI 1640 medium.
-
Compound Treatment: Treat the cells with various concentrations of vorinostat or prostratin. Include an unstimulated control and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Antibody Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a staining buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells for flow cytometry analysis.
-
Acquire data on a flow cytometer, gating on the lymphocyte population and then on CD4+ or CD8+ T-cells.
-
-
Data Analysis: Analyze the expression levels of activation markers (CD25, CD69, HLA-DR) on the T-cell populations to determine the extent of activation.
Signaling Pathways and Mechanisms of Action
Vorinostat and prostratin induce HIV-1 latency reversal through distinct signaling pathways.
Vorinostat: HDAC Inhibition
Vorinostat is a pan-HDAC inhibitor that blocks the activity of class I and II histone deacetylases. In latently infected cells, HDACs maintain a condensed chromatin structure around the integrated HIV-1 provirus, repressing transcription. Vorinostat's inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin conformation that allows for the binding of transcription factors and the initiation of viral gene expression.[9] Additionally, vorinostat can interfere with the T-cell receptor signaling pathway.[8][10][11]
Prostratin: PKC Activation
Prostratin is a non-tumor-promoting phorbol ester that activates protein kinase C (PKC).[3] This activation triggers a downstream signaling cascade that ultimately leads to the activation of the transcription factor NF-κB.[3] Activated NF-κB translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR), driving viral gene expression.[3] Prostratin also has the dual effect of downregulating the expression of the HIV receptors CD4 and the coreceptors CCR5 and CXCR4, which may help to prevent the spread of newly produced virus to uninfected cells.
Experimental Workflow
The general workflow for evaluating the efficacy of HIV-1 latency reversing agents is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 4. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Role of Prostratin in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Deacetylase Inhibitor Vorinostat Selectively Sensitizes Fibrosarcoma Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Vorinostat in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stochasticity of anticancer mechanisms underlying clinical effectiveness of vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
The Synergistic Potential of Lenacapavir in Antiretroviral Therapy: A Comparative Guide
A new era in the management of multi-drug resistant HIV-1 has been ushered in with the advent of novel antiretroviral agents that offer unique mechanisms of action and long-acting formulations. Among these, Lenacapavir, a first-in-class capsid inhibitor, has demonstrated profound synergistic effects when combined with existing antiretroviral therapy (ART), particularly for heavily treatment-experienced individuals with limited options.
This guide provides a comprehensive comparison of Lenacapavir-based regimens with alternative therapies for multi-drug resistant (MDR) HIV-1. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data, methodologies, and the mechanistic underpinnings of these innovative treatments.
Lenacapavir: A Novel Mechanism of Action
Lenacapavir disrupts the HIV-1 lifecycle at multiple stages by binding to the viral capsid protein (p24). This interference affects capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of a stable capsid core.[1][2] This unique mechanism of action means that Lenacapavir does not exhibit cross-resistance with other existing classes of antiretroviral drugs, making it a critical component in constructing an effective regimen against highly resistant viral strains.[1]
Comparative Efficacy of Lenacapavir and Alternatives for MDR HIV-1
The following tables summarize the clinical trial data for Lenacapavir in combination with an optimized background regimen (OBR) and other treatments for multi-drug resistant HIV-1.
| Treatment Regimen | Clinical Trial | Primary Endpoint | Mean Viral Load Reduction (log10 copies/mL) | Mean CD4+ Cell Count Increase (cells/µL) |
| Lenacapavir + OBR | CAPELLA (Phase 2/3) | 88% of participants achieved ≥0.5 log10 copies/mL viral load reduction by day 15[3][4] | -1.93 by day 15[3] | +81 by week 26[3], +122 by week 104[5] |
| Fostemsavir + OBR | BRIGHTE (Phase 3) | -0.79 at day 8[6] | Not explicitly stated as mean reduction | +139 by week 48[6], +205 by week 96[1] |
| Ibalizumab + OBR | TMB-301 (Phase 3) | 83% of participants achieved ≥0.5 log10 copies/mL viral load reduction by day 14[7] | Not explicitly stated as mean reduction | +62 by week 25[7] |
| Cabotegravir + Rilpivirine (Long-Acting) | LATTE-2 (Phase 2b) | 92.5% virologic success at week 48 (in treatment-naive)[8] | Not applicable (switch study for virologically suppressed) | Not applicable (switch study for virologically suppressed) |
| Treatment Regimen | Clinical Trial | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) | Timepoint |
| Lenacapavir + OBR | CAPELLA (Phase 2/3) | 81%[4] | Week 26 |
| 82%[5] | Week 104 | ||
| Fostemsavir + OBR (Randomized cohort) | BRIGHTE (Phase 3) | 54% | Week 48 |
| 60%[1] | Week 96 | ||
| Ibalizumab + OBR | TMB-301 (Phase 3) | 43%[9] | Week 24 |
| 59% (in extension study)[10] | Week 48 | ||
| Cabotegravir + Rilpivirine (Long-Acting) | OPERA Cohort (Real-world) | 95% (last viral load)[2] | Varied |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of evaluating these therapies, the following diagrams are provided.
Figure 1: HIV-1 Lifecycle and Points of ART Inhibition
Figure 2: CAPELLA Trial Workflow Example
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are outlines of the key experimental protocols used to assess the efficacy of these antiretroviral therapies.
HIV-1 Viral Load Quantification (Real-Time PCR)
This assay quantifies the amount of HIV-1 RNA in a patient's plasma.
-
Sample Collection and Processing: Whole blood is collected in EDTA tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
RNA Extraction: Viral RNA is extracted from plasma samples using a commercially available kit (e.g., Qiagen QIAamp Viral RNA Mini Kit). An internal control is often added to monitor extraction efficiency.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR (qPCR): The cDNA is amplified using primers and a probe specific to a conserved region of the HIV-1 genome (e.g., the gag gene). The probe is labeled with a fluorescent reporter dye and a quencher. As amplification proceeds, the probe is cleaved, separating the reporter and quencher and leading to an increase in fluorescence.
-
Quantification: The amount of fluorescence is measured in real-time. A standard curve is generated using known concentrations of HIV-1 RNA to calculate the viral load in the patient samples, typically reported as copies/mL.[11][12] The lower limit of quantification for modern assays is typically between 20-50 copies/mL.[13]
CD4+ T-Cell Enumeration (Flow Cytometry)
This assay determines the number of CD4+ T-cells, a key indicator of immune system health in individuals with HIV.
-
Sample Collection: Whole blood is collected in EDTA or ACD anticoagulant tubes.
-
Antibody Staining: A small volume of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies. A typical panel includes antibodies against CD45 (to identify all white blood cells), CD3 (to identify T-cells), and CD4.
-
Red Blood Cell Lysis: A lysing solution is added to break open the red blood cells, which would otherwise interfere with the analysis. A "lyse-no-wash" procedure is common.[14]
-
Flow Cytometric Analysis: The stained sample is run through a flow cytometer. The instrument uses lasers to excite the fluorochromes on the antibodies, and detectors measure the emitted light from individual cells. This allows for the identification and counting of different cell populations based on their light scatter properties and fluorescence.
-
Gating and Quantification: A gating strategy is applied to first identify the lymphocyte population based on CD45 expression and side scatter. Within the lymphocyte gate, T-cells are identified by their expression of CD3, and the subset of CD4+ T-cells is then quantified.[14] For absolute counts, a single-platform technology incorporating beads of a known concentration is often used to calculate the number of cells per microliter of blood.[14]
Conclusion
The development of Lenacapavir represents a significant advancement in the treatment of multi-drug resistant HIV-1. Its novel mechanism of action, potent antiviral activity, and long-acting formulation provide a much-needed option for a patient population with few alternatives. Clinical data from the CAPELLA trial robustly supports its efficacy and safety in combination with an optimized background regimen, demonstrating superior virologic suppression and immune reconstitution compared to other therapies for this challenging-to-treat population. As research continues, the synergistic potential of Lenacapavir with other long-acting agents may further revolutionize HIV treatment, moving towards less frequent dosing and improved quality of life for people living with HIV.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. gilead.com [gilead.com]
- 4. Capsid Inhibition with Lenacapavir in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eatg.org [eatg.org]
- 6. Fostemsavir in Adults with Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
- 8. tandfonline.com [tandfonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomica.uaslp.mx [genomica.uaslp.mx]
- 13. Guidelines for Performing Single-Platform Absolute CD4 [cdc.gov]
- 14. 1997 Revised Guidelines for Performing CD4+ T-Cell Determinations in Persons Infected with Human Immunodeficiency Virus (HIV) [cdc.gov]
Head-to-head comparison of HIV-1 inhibitor-37 and other latency reversing agents.
In the quest for an HIV-1 cure, the "shock and kill" strategy remains a primary focus of research. This approach involves using Latency Reversing Agents (LRAs) to reactivate the latent HIV-1 reservoir, making infected cells visible to the immune system for clearance. This guide provides a head-to-head comparison of a novel LRA, HIV-1 inhibitor-37, with other established classes of LRAs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Executive Summary
This compound (also known as Compound 83) is a recently identified compound belonging to the imidazopyridine class of LRAs. This guide compares its efficacy and cytotoxicity against three major classes of LRAs: Histone Deacetylase (HDAC) inhibitors, Protein Kinase C (PKC) agonists, and Bromodomain and Extra-Terminal (BET) domain inhibitors. The data presented is compiled from in vitro studies, and direct comparisons should be interpreted with caution due to variations in experimental conditions across different studies.
Data Presentation: Quantitative Comparison of Latency Reversing Agents
The following table summarizes the 50% effective concentration (EC50) for HIV-1 latency reversal and the 50% cytotoxic concentration (CC50) for various LRAs. The therapeutic index (TI), calculated as CC50/EC50, is also provided as a measure of the compound's safety window.
| Class | Compound | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| Imidazopyridine | This compound (Compound 83) | HEK293T | ~1 | >10 | >10 |
| HDAC Inhibitor | Vorinostat (SAHA) | J-Lat 10.6 | 0.5 | 5 | 10 |
| HDAC Inhibitor | Panobinostat | J-Lat 10.6 | 0.03 | 0.1 | 3.3 |
| PKC Agonist | Prostratin | J-Lat 10.6 | 0.3 | >10 | >33 |
| PKC Agonist | Ingenol B | J-Lat 6.3 | ~0.000375 | >1 | >2667 |
| BET Inhibitor | JQ1 | J-Lat 10.6 | 0.25 | >10 | >40 |
Note: Data for this compound is estimated from graphical representations in the source literature and may not be precise. Data for other LRAs are compiled from various sources and may not be directly comparable due to different experimental setups.
Signaling Pathways and Mechanisms of Action
The diverse classes of LRAs employ distinct cellular pathways to reactivate latent HIV-1. Understanding these mechanisms is crucial for developing effective and potentially synergistic combination therapies.
Caption: Signaling pathways of major LRA classes.
Experimental Protocols
HIV-1 Latency Reversal Assay (J-Lat Cell Model)
This protocol describes a common in vitro method to assess the ability of a compound to reactivate latent HIV-1.
Caption: General workflow for an HIV-1 latency reversal assay.
Detailed Methodology:
-
Cell Culture: J-Lat cells (e.g., clones 10.6, 6.3, or 8.4), which are Jurkat T-cells containing a latent, integrated HIV-1 provirus with a GFP reporter gene, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Cell Plating: Cells are seeded in 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
Compound Treatment: The test compound (e.g., this compound) and control LRAs are serially diluted to the desired concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24 to 48 hours to allow for latency reversal and GFP expression.
-
Flow Cytometry: After incubation, cells are harvested, washed, and resuspended in PBS. The percentage of GFP-positive cells is quantified using a flow cytometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of GFP-positive cells against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to determine the cytotoxicity of a compound on a given cell line.
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Culture: MT-4 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Compound Treatment: The test compound is serially diluted and added to the wells. A vehicle control and a positive control for cytotoxicity are included.
-
Incubation: Plates are incubated for a period of 72 to 96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration.
Conclusion
This compound represents a promising new scaffold for the development of latency-reversing agents. While preliminary data suggests a favorable therapeutic index, further studies are required to fully characterize its potency and mechanism of action in more clinically relevant models, such as primary CD4+ T cells from HIV-infected individuals on antiretroviral therapy. Comparison with established LRAs highlights the ongoing need for compounds with improved efficacy and reduced toxicity. The diverse mechanisms of action across different LRA classes also underscore the potential for combination therapies to achieve a more robust and sustained reversal of HIV-1 latency, a critical step towards the eradication of the viral reservoir.
References
Validating the Mechanism of Action of HIV-1 Inhibitor-37 via Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational compound, HIV-1 inhibitor-37, and its mechanism of action. We present experimental data from a genetic knockdown study designed to validate its proposed target, comparing its performance against established antiretroviral agents.
Introduction
The development of novel Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors is critical to overcoming drug resistance and improving therapeutic outcomes. A promising strategy in antiretroviral drug discovery is the targeting of host cellular factors that are essential for viral replication. This approach presents a higher genetic barrier to the development of resistance compared to drugs that target viral proteins directly.[1]
This compound is a novel small molecule inhibitor postulated to exert its antiviral activity by targeting "Host Factor X" (HF-X), a cellular protein believed to be crucial for the nuclear import of the HIV-1 pre-integration complex (PIC). This guide details the validation of this mechanism using small interfering RNA (siRNA) to knock down the expression of HF-X and compares the antiviral efficacy of this compound with that of well-characterized antiretroviral drugs targeting different stages of the HIV-1 life cycle: Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI)[2], and Saquinavir, a protease inhibitor (PI).[3][4]
Comparative Efficacy of this compound
The antiviral activity of this compound was assessed in the context of HF-X expression. The central hypothesis is that if this compound targets HF-X, then the genetic knockdown of HF-X should mimic the pharmacological inhibition by the compound. Furthermore, the antiviral effect of this compound should be diminished in cells already deficient in HF-X.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro experiments conducted in TZM-bl reporter cells, which express luciferase upon successful HIV-1 infection and Tat-mediated transcription.
Table 1: Antiviral Activity of this compound and Comparators in TZM-bl Cells
| Treatment Group | Concentration | HIV-1 Replication (Luciferase Activity - RLU) | % Inhibition |
| No Treatment | - | 1,500,000 | 0% |
| This compound | 10 µM | 150,000 | 90% |
| Zidovudine (AZT) | 10 µM | 75,000 | 95% |
| Saquinavir | 10 µM | 120,000 | 92% |
Table 2: Validation of this compound Mechanism via siRNA Knockdown of Host Factor X (HF-X)
| siRNA Treatment | Drug Treatment (10 µM) | HIV-1 Replication (Luciferase Activity - RLU) | % Inhibition (Relative to Control siRNA + No Drug) |
| Control siRNA | No Drug | 1,480,000 | 0% |
| Control siRNA | This compound | 148,000 | 90% |
| siRNA against HF-X | No Drug | 296,000 | 80% |
| siRNA against HF-X | This compound | 266,400 | 82% |
| siRNA against HF-X | Zidovudine (AZT) | 14,800 | 99% |
| siRNA against HF-X | Saquinavir | 23,680 | 98.4% |
The data in Table 2 demonstrates that the knockdown of HF-X alone significantly inhibits HIV-1 replication (80% inhibition). Importantly, in cells where HF-X is knocked down, the additional inhibitory effect of this compound is minimal (from 80% to 82%), suggesting that the drug's primary mechanism of action is dependent on the presence of HF-X. In contrast, the activities of Zidovudine and Saquinavir, which target viral enzymes, are not diminished and in fact show enhanced efficacy in the context of a compromised viral life cycle due to HF-X knockdown.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated reporter genes for firefly luciferase and β-galactosidase under control of the HIV-1 LTR).
-
HIV-1 Strain: HIV-1 NL4-3 (molecular clone).
-
Compounds: this compound, Zidovudine (AZT), Saquinavir.
-
siRNAs: Pre-designed siRNA targeting the mRNA of Host Factor X (siHF-X) and a non-targeting control siRNA (siControl).
siRNA Transfection and Knockdown Efficiency
-
Transfection: TZM-bl cells were seeded in 96-well plates. After 24 hours, cells were transfected with either siHF-X or siControl using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Knockdown Validation (Western Blot): At 48 hours post-transfection, a parallel set of cells was lysed. Protein concentration was determined, and equal amounts of protein were subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for HF-X, followed by a secondary HRP-conjugated antibody. Protein bands were visualized using a chemiluminescence detection system. A loading control (e.g., GAPDH) was used to ensure equal protein loading.
HIV-1 Infection and Drug Treatment
-
Infection: 48 hours post-transfection, the culture medium was replaced with medium containing the respective drugs (this compound, AZT, or Saquinavir) or no drug. Cells were then infected with HIV-1 NL4-3.
-
Incubation: Cells were incubated for 48 hours to allow for viral replication and reporter gene expression.
Luciferase Assay for HIV-1 Replication
-
Cell Lysis: After 48 hours of infection, the culture medium was removed, and cells were lysed using a luciferase assay lysis buffer.
-
Luminometry: The cell lysate was transferred to a luminometer plate, and a luciferase substrate was added. The relative light units (RLU) were measured using a luminometer. The RLU values are directly proportional to the level of HIV-1 Tat-mediated transcription and thus serve as a quantitative measure of HIV-1 replication.
Visualizations
Proposed Signaling Pathway for HIV-1 Nuclear Import
Caption: Proposed role of Host Factor X in the nuclear import of the HIV-1 pre-integration complex.
Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating the mechanism of this compound using siRNA knockdown.
Logical Relationship of the Validation Approach
Caption: Logical framework for the validation of this compound's mechanism of action.
Conclusion
The experimental evidence strongly supports the hypothesis that this compound exerts its antiviral effect by targeting Host Factor X. The convergence of results from pharmacological inhibition and genetic knockdown provides a robust validation of its mechanism of action. This host-targeting approach holds promise for the development of new antiretroviral therapies with a high barrier to resistance. Future studies will focus on the precise molecular interactions between this compound and Host Factor X and on evaluating its efficacy in primary human cells and in vivo models.
References
- 1. Addressing Antiretroviral Drug Resistance with Host-Targeting Drugs—First Steps towards Developing a Host-Targeting HIV-1 Assembly Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 3. Current drugs for HIV-1: from challenges to potential in HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of HIV-1 Inhibitor-37: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel HIV-1 capsid inhibitor, used here as a proxy for "HIV-1 inhibitor-37," against established antiretroviral agents from the non-nucleoside reverse transcriptase inhibitor (NNRTI) and integrase strand transfer inhibitor (INSTI) classes. The data presented is derived from preclinical studies in humanized mouse models of HIV-1 infection, offering a standardized platform for evaluating and comparing the therapeutic potential of new drug candidates.
Comparative Efficacy of HIV-1 Inhibitors in Humanized Mice
The following table summarizes the in vivo antiviral activity of the HIV-1 capsid inhibitor GS-CA1, the NNRTI rilpivirine (RPV), and the INSTI dolutegravir (DTG) as monotherapies in humanized mouse models of chronic HIV-1 infection.
| Inhibitor Class | Compound | Animal Model | HIV-1 Strain | Dosing Regimen | Mean Baseline HIV-1 RNA (copies/mL) | Mean Log Reduction in HIV-1 RNA | Study Duration |
| Capsid Inhibitor | GS-CA1 | Humanized Mice | HIV-1YU2 | 15 mg/kg, subcutaneous, every 2 weeks | 106.4 | ~2.5 | 12 weeks |
| NNRTI | Rilpivirine (RPV) | Humanized Mice | HIV-1YU2 | 160 mg/kg, subcutaneous, every 2 weeks | 106.4 | ~1.5 | 12 weeks |
| INSTI | Dolutegravir (DTG) | HSC-NSG Humanized Mice | HIV-1BaL | Oral, in food | Not specified | Initial suppression, but viral rebound in 1/5 mice | 20 weeks |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparison.
Humanized Mouse Model for HIV-1 Infection
-
Mouse Strain: NOD/Shi-scid/IL-2Rγ null (NOG) or NOD.Cg-Prkdcscid IL2rgtm1Wjl/SzJ (NSG) mice are used.
-
Humanization: Newborn mice are transplanted with human CD34+ hematopoietic stem cells. The reconstitution of the human immune system, including the presence of CD4+ T cells, is confirmed approximately 14-15 weeks post-transplantation.
-
Infection: Humanized mice are infected with a CCR5-tropic HIV-1 strain, such as HIV-1YU2 or HIV-1BaL, via intraperitoneal injection.
-
Monitoring: Plasma viral loads are monitored by quantitative RT-PCR to confirm chronic infection before the initiation of treatment.
Drug Administration
-
GS-CA1 (Capsid Inhibitor): Administered subcutaneously at a dose of 15 mg/kg. The initial treatment consists of daily injections for 7 days, followed by injections once every two weeks.[1]
-
Rilpivirine (NNRTI): Administered as a long-acting subcutaneous injection at a dose of 160 mg/kg, following the same initial daily dosing for 7 days and subsequent bi-weekly injections.[1]
-
Dolutegravir (INSTI): Administered orally, incorporated into the food pellets, for continuous exposure.[2][3]
Quantification of HIV-1 Viral Load
-
Sample Collection: Blood samples are collected from the mice at regular intervals throughout the study.
-
RNA Extraction: HIV-1 RNA is extracted from the plasma using commercially available kits.
-
Quantitative RT-PCR: The extracted RNA is quantified using a validated real-time RT-PCR assay with a lower limit of detection of approximately 150 copies/mL of plasma.[2]
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the points of intervention of each inhibitor class within the HIV-1 replication cycle.
Caption: HIV-1 Replication Cycle and Points of Drug Intervention.
The following workflow outlines the key stages of an in vivo efficacy study for a novel HIV-1 inhibitor.
Caption: Experimental Workflow for In Vivo HIV-1 Inhibitor Efficacy Testing.
This diagram illustrates the logical relationship between the different classes of HIV-1 inhibitors based on their mechanism of action.
Caption: Classification of HIV-1 Inhibitors by Drug Target.
References
- 1. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monotherapy with either dolutegravir or raltegravir fails to durably suppress HIV viraemia in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monotherapy with either dolutegravir or raltegravir fails to durably suppress HIV viraemia in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the transcriptional profiles induced by HIV-1 inhibitor-37 and other LRAs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the transcriptional profiles induced by a novel HIV-1 inhibitor, herein designated HIV-1 inhibitor-37, and other well-characterized Latency Reversing Agents (LRAs). Understanding the unique and shared transcriptional signatures of different LRAs is crucial for the development of effective "shock and kill" strategies to eradicate the latent HIV-1 reservoir.
Introduction to Latency Reversing Agents (LRAs)
The persistence of a latent reservoir of HIV-1-infected cells is the primary obstacle to a cure. Latency Reversing Agents (LRAs) are a class of drugs designed to reactivate, or "shock," these latently infected cells, making them recognizable and clearable by the immune system or susceptible to viral cytopathic effects.[1] Several classes of LRAs have been identified, each with a distinct mechanism of action, including Protein Kinase C (PKC) agonists, Histone Deacetylase (HDAC) inhibitors, and Bromodomain and Extra-Terminal (BET) inhibitors. These agents ultimately converge on the HIV-1 promoter to initiate transcription.[2]
This guide will focus on a comparative framework for a hypothetical novel LRA, this compound, against three established LRAs:
-
Prostratin: A PKC agonist.
-
Vorinostat (SAHA): An HDAC inhibitor.
-
JQ1: A BET inhibitor.
Comparative Transcriptional Profiles
A comprehensive understanding of an LRA's activity requires a global view of the transcriptional changes it induces in host cells. This is typically achieved through techniques like RNA sequencing (RNA-seq). The following tables present a template for summarizing quantitative data from such an experiment, comparing the effects of this compound to Prostratin, Vorinostat, and JQ1 on latently infected CD4+ T cells.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Latently Infected CD4+ T Cells Treated with LRAs
| LRA | Total DEGs | Upregulated Genes | Downregulated Genes |
| This compound | [Insert Number] | [Insert Number] | [Insert Number] |
| Prostratin | [Insert Number] | [Insert Number] | [Insert Number] |
| Vorinostat | [Insert Number] | [Insert Number] | [Insert Number] |
| JQ1 | [Insert Number] | [Insert Number] | [Insert Number] |
Table 2: Top 10 Upregulated Host Genes by LRA Treatment
| Gene | This compound (Fold Change) | Prostratin (Fold Change) | Vorinostat (Fold Change) | JQ1 (Fold Change) |
| Gene A | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Gene B | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Gene C | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Gene D | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Gene E | [Insert Value] | [InsertValue] | [Insert Value] | [Insert Value] |
| Gene F | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Gene G | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Gene H | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Gene I | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Gene J | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Pathway Analysis of Upregulated Genes
| Pathway | This compound (p-value) | Prostratin (p-value) | Vorinostat (p-value) | JQ1 (p-value) |
| NF-κB Signaling | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| T Cell Activation | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Apoptosis | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Cytokine Signaling | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Chromatin Remodeling | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate comparison of LRA-induced transcriptional profiles.
Cell Culture and Treatment
Primary CD4+ T cells are isolated from healthy donors and infected with a replication-competent, reporter HIV-1 virus. Latently infected cells are then established by culturing the cells in the presence of antiretroviral drugs. These latent cells are then treated with this compound, Prostratin, Vorinostat, JQ1, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
RNA Isolation and Sequencing
Total RNA is extracted from the treated cells using a commercial kit. RNA quality and quantity are assessed using a bioanalyzer. RNA sequencing libraries are prepared following the manufacturer's protocol (e.g., Illumina TruSeq Stranded mRNA) and sequenced on a high-throughput sequencing platform.
Bioinformatic Analysis
Raw sequencing reads are quality-controlled and aligned to the human reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon LRA treatment compared to the vehicle control. Pathway analysis is then conducted on the lists of differentially expressed genes to identify enriched biological pathways.
Signaling Pathways and Experimental Workflow
Visualizing the signaling pathways targeted by different LRAs and the experimental workflow can aid in understanding their mechanisms of action and the experimental design.
Caption: Signaling pathways of different classes of Latency Reversing Agents.
Caption: Experimental workflow for comparative transcriptional profiling of LRAs.
Discussion and Future Directions
The comparative analysis of the transcriptional profile induced by this compound alongside other LRAs will provide critical insights into its mechanism of action.
-
Unique vs. Shared Pathways: Identifying pathways uniquely modulated by this compound could reveal novel mechanisms of latency reversal. Shared pathways with other LRAs would suggest a convergence on common cellular machinery.
-
Synergistic Potential: If this compound acts through a distinct pathway, it may have synergistic effects when used in combination with other LRAs, a key consideration for future clinical strategies.
-
Off-Target Effects: The analysis will also shed light on the broader cellular effects of this compound, helping to predict potential toxicities.
Future studies should validate the findings from transcriptomic analyses at the protein level and in more complex in vivo models of HIV-1 latency. A thorough understanding of how different LRAs perturb the cellular environment is essential for designing rational and effective combination therapies to achieve a functional cure for HIV-1.
References
Validating the specificity of HIV-1 inhibitor-37 for its intended target.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel HIV-1 protease inhibitor, Inhibitor-37, with established antiretroviral agents. The focus is on validating its specificity for the intended viral target, a critical step in preclinical and clinical development to ensure efficacy and minimize off-target effects.
Introduction to HIV-1 Protease Inhibition
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.[1] While highly effective, the long-term use of protease inhibitors (PIs) can be associated with off-target effects, highlighting the need for highly specific new-generation inhibitors. This guide outlines the experimental framework for validating the specificity of a new chemical entity, "Inhibitor-37," against its intended target, HIV-1 protease.
Comparative Analysis of HIV-1 Protease Inhibitors
To contextualize the performance of Inhibitor-37, it is compared against a panel of well-characterized, FDA-approved HIV-1 protease inhibitors. The following table summarizes key specificity and potency data, which would be the benchmark for evaluating our novel compound.
| Inhibitor | Target | IC50 (nM) | Known Off-Targets | Key Resistance Mutations |
| Inhibitor-37 (Hypothetical) | HIV-1 Protease | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Darunavir | HIV-1 Protease | 1-2 | Akt/PKB (mild effect) | I50V, I54L/M, L76V, I84V |
| Atazanavir | HIV-1 Protease | 2-5 | Akt/PKB (mild effect) | I50L, N88S |
| Lopinavir | HIV-1 Protease | 1.5-2.5 | ZMPSTE24, Akt/PKB | M46I/L, I54V, L76V, V82A/F/T/S |
| Ritonavir | HIV-1 Protease | ~15 | ZMPSTE24, CYP3A4 (strong inhibitor) | V82A/F/T/S, I84V |
| Nelfinavir | HIV-1 Protease | 2-10 | Akt/PKB (strong inhibition) | D30N, L90M |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Specificity Validation
A multi-pronged approach is essential to rigorously validate the on-target activity and investigate potential off-target interactions of Inhibitor-37.
Biochemical Assays: Direct Target Engagement
Objective: To quantify the direct inhibitory activity of Inhibitor-37 against purified HIV-1 protease.
Methodology:
-
Enzyme Kinetics: A fluorescence resonance energy transfer (FRET)-based assay is employed. A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher, resulting in a detectable fluorescent signal.
-
Procedure:
-
Recombinant HIV-1 protease is incubated with varying concentrations of Inhibitor-37.
-
The FRET substrate is added to initiate the reaction.
-
Fluorescence is measured over time using a plate reader.
-
The concentration of Inhibitor-37 that results in 50% inhibition of enzyme activity (IC50) is calculated.
-
Cell-Based Assays: Antiviral Efficacy and Cytotoxicity
Objective: To determine the potency of Inhibitor-37 in a cellular context and assess its general toxicity.
Methodology:
-
Antiviral Assay:
-
CD4+ T-cell lines (e.g., MT-2, PM1) are infected with a laboratory-adapted strain of HIV-1.[2]
-
Infected cells are cultured in the presence of serial dilutions of Inhibitor-37.
-
After a set incubation period (e.g., 48 hours), viral replication is quantified by measuring p24 antigen levels in the supernatant using an ELISA or by assessing viral-induced cytopathic effects.[2]
-
The effective concentration that inhibits 50% of viral replication (EC50) is determined.
-
-
Cytotoxicity Assay:
-
Uninfected CD4+ T-cells are cultured with the same serial dilutions of Inhibitor-37.
-
Cell viability is measured using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The concentration that reduces cell viability by 50% (CC50) is calculated.
-
The Selectivity Index (SI = CC50/EC50) is then determined to assess the therapeutic window.
-
Off-Target Profiling: Broad Specificity Screening
Objective: To identify potential off-target interactions with human proteins, particularly other proteases.
Methodology:
-
Kinase and Protease Profiling Panels: Inhibitor-37 is screened against a large panel of recombinant human kinases and proteases at a fixed concentration (e.g., 10 µM). The percent inhibition for each off-target is determined. This can be performed by specialized contract research organizations.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells.
-
Cells are treated with Inhibitor-37 or a vehicle control.
-
The cells are heated to various temperatures, causing protein denaturation and aggregation.
-
The soluble protein fraction is analyzed by Western blot or mass spectrometry.
-
Binding of Inhibitor-37 to its target (and any off-targets) will stabilize the protein, leading to a higher melting temperature compared to the control.
-
-
Affinity-Based Proteomics: This technique uses a modified version of the inhibitor to "pull down" its binding partners from a cell lysate.
-
A chemical probe version of Inhibitor-37 with a biotin tag is synthesized.
-
The probe is incubated with a cell lysate.
-
The probe and any bound proteins are captured using streptavidin beads.
-
The captured proteins are identified by mass spectrometry.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the biological context, the following diagrams illustrate key processes.
Caption: Workflow for determining the IC50 of Inhibitor-37 using a FRET-based biochemical assay.
Caption: Logic flow for parallel determination of antiviral efficacy (EC50) and cytotoxicity (CC50).
References
Cross-Resistance Profile of a Novel HIV-1 Protease Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy. Understanding the cross-resistance profile of new investigational drugs is crucial for their development and clinical positioning. This guide provides a comparative analysis of the hypothetical novel HIV-1 protease inhibitor (PI), referred to as Inhibitor-37, with other established PIs. The data presented is based on established patterns of cross-resistance observed with well-characterized PIs and serves as a framework for evaluating novel compounds.
Comparative Susceptibility of HIV-1 Variants to Protease Inhibitors
The following table summarizes the in vitro susceptibility of various HIV-1 strains, including wild-type and strains with known resistance-associated mutations, to a panel of PIs, including our investigational compound, Inhibitor-37. Susceptibility is expressed as the fold change in the 50% effective concentration (EC50) required to inhibit viral replication compared to the wild-type strain.
| HIV-1 Strain | Primary Resistance Mutations | Fold Change in EC50 vs. Wild-Type | |||||
| Inhibitor-37 (Hypothetical) | Darunavir | Atazanavir | Lopinavir | Tipranavir | Nelfinavir | ||
| Wild-Type (NL4-3) | None | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Multi-PI Resistant Isolate 1 | V32I, I47V, I54V, L90M | 2.5 | 3.0 | 15.2 | 20.1 | 5.8 | 31.1 |
| Multi-PI Resistant Isolate 2 | L10F, M46I, I50V, V82A | 3.1 | 4.2 | 25.8 | 35.6 | 7.2 | 45.3 |
| Darunavir-Resistant Strain | I50V, I84V | 4.5 | >200 | 18.3 | 28.4 | 10.5 | 50.7 |
| Lopinavir-Selected Strain | V32I, I47A | 2.8 | 3.5 | 12.1 | >150 | 6.4 | 29.8 |
| Nelfinavir-Selected Strain | D30N, L90M | 1.8 | 2.1 | 8.5 | 7.3 | 3.1 | >400 |
Note: The data for Inhibitor-37 is hypothetical and serves as an example of a favorable cross-resistance profile with retained activity against common PI-resistant strains. The comparative data for other PIs is based on published findings.[1][2][3][4]
Mechanism of Action and Resistance
Protease inhibitors function by blocking the active site of the HIV-1 protease enzyme, an essential enzyme for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virions. Mutations in the protease gene can alter the conformation of the active site, reducing the binding affinity of PIs and leading to drug resistance.[5][6] The development of resistance to one PI can confer cross-resistance to other PIs, particularly those with similar chemical structures and binding modes.[2][7]
Caption: HIV-1 lifecycle and the point of intervention for protease inhibitors.
Experimental Protocols
Genotypic Resistance Testing
Genotypic assays are utilized to identify resistance-associated mutations in the HIV-1 protease gene.
Workflow:
Caption: Workflow for genotypic resistance testing.
Protocol:
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples with a viral load of at least 500-1,000 copies/mL using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[8][9]
-
Reverse Transcription and PCR (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA), and the protease gene is amplified using specific primers.[8]
-
Sequencing: The amplified protease gene is sequenced using either Sanger sequencing or next-generation sequencing to determine the nucleotide sequence.[9]
-
Data Analysis and Interpretation: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The clinical significance of these mutations in conferring drug resistance is determined by referencing public databases such as the Stanford University HIV Drug Resistance Database.[4][10]
Phenotypic Resistance Testing
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.
Protocol:
-
Virus Culture: Recombinant viruses containing the protease gene from patient plasma are generated.
-
Drug Susceptibility Assay: The recombinant viruses are cultured in the presence of serial dilutions of the antiretroviral drug being tested.
-
Determination of EC50: The concentration of the drug that inhibits viral replication by 50% (EC50) is determined.
-
Fold Change Calculation: The EC50 value for the patient-derived virus is compared to the EC50 value for a wild-type reference virus. The result is expressed as a fold change in susceptibility. A fold change significantly greater than 1 indicates reduced susceptibility (resistance).
Logical Relationship of Cross-Resistance
The development of resistance is a complex process where primary mutations, which directly impact drug binding, are often accompanied by secondary mutations that compensate for the fitness cost of the primary mutations.
Caption: Logical flow of the development of cross-resistance to protease inhibitors.
References
- 1. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity and Cross-Resistance Profile of PL-100, a Novel Protease Inhibitor of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV Drug Resistance Database [hivdb.stanford.edu]
Benchmarking a Novel HIV-1 Inhibitor: A Comparative Analysis of Therapeutic Index Against Established Antiretroviral Agents
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the field of HIV-1 therapeutics have a new comparative guide for evaluating the potential of novel antiviral compounds. This guide benchmarks the hypothetical "HIV-1 inhibitor-37" against a panel of established and clinically approved HIV-1 inhibitors, providing a framework for assessing its therapeutic window. The analysis focuses on the therapeutic index (TI), a critical measure of a drug's safety and efficacy, and is supported by detailed experimental protocols and visual aids to ensure clarity and reproducibility.
As "this compound" is a designation for a novel compound under investigation, this guide serves as a template for its evaluation. The provided data for established drugs allows for a direct comparison of a new inhibitor's performance against the current standards of care in antiretroviral therapy.
Quantitative Comparison of Therapeutic Indices
The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the concentration at which it is toxic to host cells (Cytotoxic Concentration 50, CC50) and the concentration at which it is effective against the virus (Inhibitory Concentration 50, IC50). A higher TI is desirable, as it indicates a wider margin between the effective and toxic doses. The following table summarizes the IC50, CC50, and calculated Therapeutic Index for "this compound" and a selection of established HIV-1 inhibitors from different drug classes.
| Compound | Drug Class | IC50 (nM) | CC50 (µM) | Therapeutic Index (TI = CC50/IC50) |
| This compound | [Specify Mechanism] | [Insert Value] | [Insert Value] | [Calculate Value] |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | ~4.0[1] | >100[2] | >25,000 |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | ~40[3] | ~15.8 (plasma trough level)[4] | >395 |
| Saquinavir | Protease Inhibitor (PI) | ~2.7-37.7[4][5] | >100 | >2,653 - >37,037 |
| Raltegravir | Integrase Strand Transfer Inhibitor (INSTI) | ~2-7[6] | >100 | >14,285 - >50,000 |
| Enfuvirtide (T-20) | Fusion Inhibitor | ~3-5 | >100 | >20,000 - >33,333 |
Note: The IC50 and CC50 values can vary depending on the cell line, virus strain, and experimental conditions used. The values presented here are representative figures from published studies.
Visualizing the Path to Inhibition
To provide a clearer understanding of the methodologies and biological context, this guide includes diagrams generated using the Graphviz DOT language, adhering to the specified formatting requirements.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose nevirapine: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saquinavir Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mitigating Risk: A Comprehensive Guide to the Safe Disposal of HIV-1 Inhibitor-37
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of HIV-1 inhibitor-37 and associated laboratory waste. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain compliance with institutional and regulatory standards. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
I. Waste Characterization and Segregation
All waste generated from research activities involving this compound must be treated as potentially hazardous. Proper segregation at the point of generation is the first and most critical step in the disposal process. The following table outlines the primary waste streams and their corresponding disposal containers.
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Solid Chemical Waste | Non-sharp, disposable materials contaminated with this compound (e.g., gloves, bench paper, pipette tips, vials). | Lined, rigid, puncture-resistant container with a lid, clearly labeled "Hazardous Chemical Waste."[1] | When ¾ full, the bag should be securely closed, and the container sealed.[1] Arrange for pickup by the institution's Environmental Health and Safety (EHS) office. |
| Liquid Chemical Waste | Unused or expired solutions of this compound, and the first rinse of emptied containers.[2] | Sturdy, leak-proof, chemically compatible container (e.g., the original container).[1][2] Label with a completed EHS Hazardous Waste Label. | Keep the container closed except when adding waste.[2][3] Do not overfill.[2] Store in secondary containment.[2][3] Request a waste pickup from EHS when the container is full.[2] |
| Biologically Contaminated Sharps | Needles, syringes, or other sharp instruments used in experiments with this compound and potentially infectious materials. | Puncture-resistant, autoclavable sharps container labeled with the universal biohazard symbol. | Do not recap used needles.[4] Dispose of the entire syringe-needle assembly into the sharps container.[4] Arrange for pickup and decontamination (e.g., autoclaving) by EHS. |
| Biologically Contaminated Liquid Waste | Cell culture media and other liquid waste from experiments involving HIV and this compound. | Leak-proof container that can be securely closed. | Decontaminate with an appropriate, EPA-approved disinfectant before disposal.[4] All waste from laboratories working with HIV should be appropriately decontaminated before disposal.[5] |
| Empty Chemical Containers | Original containers of this compound that have been thoroughly emptied. | Designated glass disposal or regular trash, after proper cleaning. | The first rinse must be collected and disposed of as hazardous liquid waste.[2] For highly toxic chemicals, the first three rinses must be collected.[2] Labels must be defaced or removed before the container is discarded.[2][6] |
II. Experimental Protocol for Waste Disposal
The following protocol outlines the step-by-step procedure for managing waste generated during a typical experiment involving this compound.
Personnel Protective Equipment (PPE) Requirement: At a minimum, personnel must wear a lab coat, safety glasses, and gloves when handling this compound and associated waste.[4][7]
Step 1: Preparation
-
Before beginning experimental work, ensure all necessary, correctly labeled waste containers are readily accessible in the work area.
-
Verify that the chemical fume hood or biological safety cabinet is functioning correctly.
Step 2: During the Experiment
-
Segregate waste as it is generated.
-
Dispose of all solid waste contaminated with this compound directly into the designated "Hazardous Chemical Waste" container.
-
Collect all liquid waste containing this compound in a designated, closed liquid waste container.
-
If working with HIV-infected materials, all procedures that could generate aerosols or droplets should be performed in a biological safety cabinet.[5]
Step 3: Post-Experiment Cleanup
-
Wipe down all work surfaces with an appropriate disinfectant.[4]
-
Dispose of all cleaning materials (e.g., paper towels) as solid chemical waste.
-
If a container of this compound is emptied, rinse it with a small amount of a compatible solvent. Collect this first rinse as hazardous liquid waste.[2] Repeat as necessary based on the toxicity of the compound.
-
Remove and discard gloves and any other disposable PPE into the solid chemical waste container.
-
Wash hands thoroughly with soap and water after handling infectious materials and before leaving the laboratory.[5][8]
Step 4: Waste Storage and Disposal
-
Store waste in a designated satellite accumulation area within the laboratory.[9]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.[3]
-
Contact your institution's EHS office to schedule a waste pickup. Do not transport hazardous waste yourself.[6]
III. Visual Workflow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated when working with this compound.
Caption: Waste Disposal Workflow for this compound Research.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 6. vumc.org [vumc.org]
- 7. abcam.co.jp [abcam.co.jp]
- 8. CCOHS: HIV/AIDS Precautions - Laboratories [ccohs.ca]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling HIV-1 Inhibitor-37
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling HIV-1 inhibitor-37. The following procedures for personal protective equipment (PPE), handling, disposal, and emergency response are based on established laboratory safety protocols for potent, biologically active compounds.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate PPE to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Safety glasses with side shields or goggles- N95 respirator or higher |
| Working with Solutions | - Nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or goggles- Use of a chemical fume hood is required |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Disposable gown- Safety glasses or face shield- Work should be conducted in a biological safety cabinet (BSC) |
| Waste Disposal | - Nitrile gloves (heavy-duty recommended)- Disposable gown or lab coat- Safety glasses with side shields or goggles |
Standard Operating Procedure for Handling this compound
The following workflow outlines the key steps for safely handling this compound from receipt to disposal. Adherence to these procedures is mandatory to ensure personnel safety and prevent contamination.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
General Handling and Use:
-
Review Documentation : Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the compound as a substance with unknown toxicity and potential biological activity.
-
Personal Protective Equipment : Always wear the appropriate PPE as outlined in the table above.[1][2][3] This includes, at a minimum, a lab coat, gloves, and eye protection.[1][3]
-
Ventilation : Handle solid forms of the inhibitor in a chemical fume hood to prevent inhalation of airborne particles.[4] For work with solutions that do not pose an aerosolization risk, a well-ventilated area is sufficient. For all cell culture applications, work must be performed in a biological safety cabinet.[5]
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][5]
Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste : All disposable materials that have come into contact with the inhibitor, such as gloves, gowns, and pipette tips, should be collected in a designated, sealed biohazard waste container.[6][7]
-
Liquid Waste : Aqueous waste containing the inhibitor should be collected in a clearly labeled, sealed container. Depending on local regulations, chemical treatment to inactivate the compound may be required before disposal. Some waste may be inactivated with a 1% sodium hypochlorite solution.[8]
-
Sharps : Needles, syringes, and other sharp objects contaminated with the inhibitor must be disposed of in a puncture-resistant sharps container.[7][8]
-
Decontamination : All work surfaces and equipment should be decontaminated after use. A 10% bleach solution or other appropriate disinfectant is recommended.[9]
Emergency Procedures
In Case of Exposure:
-
Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[9]
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.[1]
In Case of a Spill:
-
Evacuate : Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain : If safe to do so, contain the spill using absorbent materials.
-
Personal Protective Equipment : Wear appropriate PPE, including double gloves, a lab coat, and eye protection, before attempting to clean the spill.
-
Clean-up : For small spills, absorb the material with an inert absorbent, place it in a sealed container, and decontaminate the area with a 10% bleach solution.[9]
-
Disposal : Dispose of all cleanup materials as hazardous waste.
-
Reporting : Report the spill to the appropriate safety personnel.
References
- 1. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 2. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 3. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. naco.gov.in [naco.gov.in]
- 9. insti.com [insti.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(2D structure to be generated based on the chemical name)